MRTX-1257-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H39N7O2 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1/i2D3,3D3 |
InChI Key |
YRYQLVCTQFBRLD-FGLOIYPXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C([2H])([2H])[2H] |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of MRTX-1257-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: MRTX-1257-d6 is the deuterated form of MRTX-1257 (adagrasib). Deuteration is a common strategy in drug development to modify pharmacokinetic properties, primarily by slowing metabolic degradation. The fundamental mechanism of action of this compound is considered identical to that of MRTX-1257. This document focuses on the well-established mechanism of MRTX-1257.
Executive Summary
MRTX-1257, also known as adagrasib, is a potent, selective, and orally bioavailable small molecule inhibitor of the KRAS G12C mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell growth and tumorigenesis.
The core mechanism of action of MRTX-1257 is its ability to form an irreversible covalent bond with the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification occurs when KRAS G12C is in its inactive, guanosine diphosphate (GDP)-bound state. By locking the protein in this inactive conformation, MRTX-1257 prevents the exchange of GDP for guanosine triphosphate (GTP), thereby blocking downstream signaling through critical oncogenic pathways, most notably the MAPK/ERK pathway. This targeted inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer models.
Molecular Mechanism of Action
Covalent and Irreversible Inhibition
MRTX-1257 is designed with an electrophilic warhead that specifically and irreversibly binds to the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant. This covalent bond formation is highly selective for the G12C mutant, as wild-type KRAS possesses a glycine at this position and therefore lacks the reactive cysteine. The irreversible nature of this interaction ensures a durable inhibition of the target protein.
Allosteric Modulation of the "Switch-II" Pocket
The binding of MRTX-1257 occurs in a previously cryptic allosteric pocket known as the "Switch-II" pocket of the KRAS G12C protein. This pocket is accessible when the protein is in its inactive, GDP-bound state. By covalently modifying Cys12 and occupying this pocket, MRTX-1257 stabilizes the inactive conformation of KRAS G12C. This stabilization prevents the conformational changes required for the interaction with guanine nucleotide exchange factors (GEFs), which are responsible for catalyzing the exchange of GDP for GTP. Consequently, the activation of KRAS G12C is effectively blocked.
Impact on KRAS Signaling Pathway
The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream signaling cascades that are crucial for tumor growth and survival. MRTX-1257's inhibition of KRAS G12C activation effectively dampens these oncogenic signals.
Inhibition of the MAPK/ERK Pathway
The primary downstream pathway affected by MRTX-1257 is the RAF-MEK-ERK (MAPK) pathway. By preventing KRAS G12C activation, MRTX-1257 inhibits the recruitment and activation of RAF kinases, which in turn prevents the phosphorylation and activation of MEK and its substrate, ERK. The inhibition of ERK phosphorylation is a key biomarker of MRTX-1257 activity and directly correlates with its anti-proliferative effects.
Effects on Other Downstream Pathways
Beyond the MAPK/ERK pathway, activated KRAS also signals through other effector pathways, including the PI3K/AKT/mTOR and RAL-GEF pathways, which are involved in cell survival, metabolism, and motility. Inhibition of KRAS G12C by MRTX-1257 leads to the downregulation of these pathways as well, contributing to its overall anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for MRTX-1257 from preclinical studies.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Cell Line | Value | Reference |
| p-ERK Inhibition IC50 | NCI-H358 (NSCLC) | 0.9 nM | [1] |
| p-ERK Inhibition IC50 | H358 (NSCLC) | 1 nM | [2] |
| Cell Proliferation IC50 | MIAPACA2 (Pancreatic) | 4.7 nM | |
| Radio-sensitization | CT26 KRAS G12C+/+ | Significant at 20 and 50 nM | [3] |
Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 31% (at 30 mg/kg) | [2] |
| Half-life (t1/2) | Human | ~24 hours | [4] |
| Tumor Growth Inhibition | MIA PaCa-2 Xenograft | Sustained regression at 3, 10, 30, and 100 mg/kg daily | |
| Complete Response | MIA PaCa-2 Xenograft | Maintained >70 days after cessation of 100 mg/kg daily dose | [1] |
| CNS Penetration | Mouse | Demonstrates CSF penetration | [4] |
Experimental Protocols
Cellular p-ERK (Phospho-ERK) Inhibition Assay
Objective: To determine the potency of MRTX-1257 in inhibiting KRAS G12C-mediated downstream signaling in a cellular context.
Methodology:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured in appropriate media to ~80% confluency.
-
Compound Treatment: Cells are serum-starved for a defined period (e.g., 4-24 hours) and then treated with a serial dilution of MRTX-1257 or vehicle control (DMSO) for a specified time (e.g., 3 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 value is determined by plotting the percentage of p-ERK inhibition against the log concentration of MRTX-1257 and fitting the data to a dose-response curve.
Mass Spectrometry-Based Covalent Modification Analysis
Objective: To confirm the covalent binding of MRTX-1257 to KRAS G12C and assess its selectivity.
Methodology:
-
Protein Incubation: Recombinant KRAS G12C protein or lysates from cells treated with MRTX-1257 are used.
-
Sample Preparation: The protein samples are denatured, reduced, and alkylated with a reagent like iodoacetamide to cap any free cysteine residues that are not modified by MRTX-1257.
-
Proteolytic Digestion: The proteins are digested into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify peptides. The analysis specifically looks for a mass shift on the peptide containing the Cys12 residue corresponding to the mass of MRTX-1257, confirming covalent modification. The relative abundance of the modified versus unmodified peptide can be quantified to determine the extent of target engagement. For selectivity analysis, the data is searched for modifications on other cysteine-containing peptides across the proteome.[2]
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of MRTX-1257 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: MRTX-1257 is formulated for oral gavage and administered daily at various doses (e.g., 1, 3, 10, 30, 100 mg/kg). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression are calculated.
Visualizations
References
An In-Depth Technical Guide to MRTX-1257-d6: A Deuterated KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of MRTX-1257-d6, a deuterated analog of the potent and selective KRAS G12C inhibitor, MRTX-1257 (also known as Adagrasib). While specific experimental data for the deuterated form is limited, this document leverages the extensive research available for the parent compound to offer valuable insights for research and development.
Chemical Structure and Properties
This compound is a deuterium-labeled version of MRTX-1257. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy often employed in drug development to improve pharmacokinetic properties, such as increasing metabolic stability and half-life.
The chemical properties of the parent compound, MRTX-1257, are well-documented and provide a strong foundation for understanding this compound.
Table 1: Chemical Properties of MRTX-1257 (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₉N₇O₂ | [1][2] |
| Molecular Weight | 565.71 g/mol | [1][3][4] |
| CAS Number | 2206736-04-9 | [1][2] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO | [5] |
For this compound, the molecular weight would be expected to increase by approximately 6.036 g/mol (6 times the difference in mass between deuterium and protium). Therefore, the estimated molecular weight of this compound is approximately 571.75 g/mol .
Mechanism of Action and Biological Activity
MRTX-1257 is a selective, irreversible, and orally active inhibitor of the KRAS G12C mutant protein.[2][4] The KRAS protein is a key signaling molecule that, when mutated, can drive tumor growth. The G12C mutation refers to a specific change in the KRAS protein where a glycine amino acid at position 12 is replaced by a cysteine.
MRTX-1257 covalently binds to the mutant cysteine residue in the switch-II pocket of the inactive GDP-bound state of KRAS G12C. This irreversible binding locks the protein in an inactive conformation, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.
The biological activity of MRTX-1257 has been demonstrated in numerous preclinical studies.
Table 2: Biological Activity of MRTX-1257 (Parent Compound)
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (ERK Phosphorylation) | 900 pM | H358 cells | [2][4] |
| Bioavailability (Mouse) | 31% | Mouse | [2] |
It is anticipated that this compound would exhibit a similar mechanism of action and biological activity profile to its parent compound, with potential enhancements in its pharmacokinetic properties.
Signaling Pathway
MRTX-1257 targets the KRAS signaling pathway, a critical regulator of cell growth, differentiation, and survival. The following diagram illustrates the simplified KRAS signaling cascade and the point of intervention by MRTX-1257.
Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-1257.
Experimental Protocols (for MRTX-1257, the Parent Compound)
Detailed experimental protocols for this compound are not yet published. However, the methodologies used for its non-deuterated counterpart provide a strong framework for designing studies with the deuterated compound.
In Vitro ERK Phosphorylation Assay
This assay is used to determine the potency of KRAS inhibitors by measuring the phosphorylation of a key downstream effector, ERK.
Caption: Workflow for an in vitro ERK phosphorylation assay.
Methodology:
-
Cell Culture: Human non-small cell lung cancer H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a serial dilution of MRTX-1257 for a specified period.
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. The ratio of p-ERK to total ERK is calculated, and the IC₅₀ value is determined by plotting the inhibition of ERK phosphorylation against the concentration of the compound.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of MRTX-1257 in a living organism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of MRTX-1257-d6
Disclaimer: The specific, validated synthesis and characterization data for MRTX-1257-d6 is not publicly available and is considered proprietary information. This guide presents a plausible, hypothetical synthesis and characterization workflow based on the known chemistry of MRTX-1257 and general principles of isotopic labeling for research and drug development professionals.
Introduction
MRTX-1257 is a potent, selective, and irreversible covalent inhibitor of KRAS G12C, a mutant protein implicated in several cancers.[1][2][3][4] Its deuterated isotopologue, this compound, is a valuable tool in pharmaceutical research, particularly in pharmacokinetic (PK) studies to differentiate the administered drug from its metabolites and for use as an internal standard in bioanalytical assays. This technical guide outlines a prospective synthesis and a comprehensive characterization strategy for this compound.
Proposed Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, incorporating a deuterated building block at a key step. Based on the structure of MRTX-1257, a logical position for deuterium labeling to minimize kinetic isotope effects on its biological activity while providing a distinct mass shift is the piperazine ring system.
A plausible synthetic route is proposed, starting from commercially available deuterated piperazine-d6.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Coupling of Deuterated Piperazine with the Tetrahydropyridopyrimidine Core
-
To a solution of the pre-synthesized tetrahydropyridopyrimidine core (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add deuterated piperazine-d6 (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
The reaction mixture is heated to 80-100 °C and monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the deuterated intermediate.
Step 2: Acryloylation of the Deuterated Intermediate
-
The purified deuterated intermediate (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane (DCM) and cooled to 0 °C.
-
A base, for instance, triethylamine (1.5 equivalents), is added to the solution.
-
Acryloyl chloride (1.1 equivalents) is added dropwise to the cooled solution.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by HPLC or TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The final product, this compound, is purified by preparative HPLC to achieve high purity.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Data Presentation:
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₃H₃₃D₆N₇O₂ |
| Molecular Weight | 571.75 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
| Isotopic Enrichment | >98% Deuterium incorporation |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 572.3552 | To be determined |
| [M+Na]⁺ | 594.3371 | To be determined |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Expected Signals | Corresponding to non-deuterated protons | ||
| Absence of signals | Protons on the piperazine ring |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (²H NMR)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Expected Signals | Deuterons on the piperazine ring |
Experimental Protocols for Characterization:
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purpose: To determine the purity of the final compound.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Purpose: To confirm the molecular weight and elemental composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Frequency: 400 MHz or higher.
-
Purpose: To confirm the overall structure and the absence of proton signals at the deuterated positions.
-
-
²H NMR:
-
Solvent: Chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).
-
Frequency: Appropriate for deuterium nuclei.
-
Purpose: To directly observe the deuterium signals and confirm the positions of isotopic labeling.
-
-
¹³C NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Frequency: 100 MHz or higher.
-
Purpose: To support the structural assignment.
-
Mechanism of Action and Signaling Pathway
MRTX-1257, and by extension this compound, is a covalent inhibitor of the KRAS G12C mutant protein. It functions by irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein. This locks KRAS in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival in KRAS-driven cancers.
Caption: this compound mechanism of action on the KRAS G12C signaling pathway.
References
The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)
An In-Depth Technical Guide to the Biological Activity of Deuterated KRAS G12C Inhibitors
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (AMG 510) and adagrasib (MRTX849), marked a significant breakthrough in oncology, turning a previously "undruggable" target into a tractable one.[1][2] These inhibitors work by irreversibly binding to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state.[2][3][4] Despite their success, research continues to focus on improving their pharmacological properties. One key strategy that has emerged is selective deuteration—the replacement of specific hydrogen atoms with their heavier isotope, deuterium.
This technical guide explores the biological rationale, activity, and evaluation of deuterated KRAS G12C inhibitors. While specific preclinical and clinical data for deuterated versions of approved KRAS G12C inhibitors are not extensively published, this guide synthesizes the foundational principles of deuteration, presents the established activity of their non-deuterated parent compounds as a benchmark, and details the experimental protocols required for their evaluation.
The primary motivation for deuterating drug candidates is to leverage the deuterium Kinetic Isotope Effect (KIE) .[5] The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[6] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate for any process where C-H bond cleavage is the rate-determining step.
In drug metabolism, many Phase I oxidation reactions, often catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at known sites of metabolism, the rate of metabolic breakdown can be significantly reduced.[6] This can lead to several desirable pharmacokinetic improvements:
-
Increased Metabolic Stability: The drug is less susceptible to metabolic degradation.
-
Longer Half-Life (t½): The drug remains in circulation for a longer period.
-
Increased Bioavailability and Exposure (AUC): A greater amount of the active drug reaches the systemic circulation.[6]
-
Reduced Formation of Potentially Toxic Metabolites.
These improvements can translate to more favorable dosing regimens, enhanced therapeutic efficacy, and a better safety profile.[6][7]
Biological Activity of Parent KRAS G12C Inhibitors (Non-Deuterated)
The development of any deuterated KRAS G12C inhibitor is benchmarked against the performance of its non-deuterated parent compound. The following tables summarize the key biological and clinical activity data for sotorasib and adagrasib.
Table 1: Preclinical and Biochemical Activity
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Mechanism of Action | Covalent inhibitor of KRAS G12C, traps it in the inactive GDP-bound state | Covalent inhibitor of KRAS G12C, traps it in the inactive GDP-bound state | [2][3][8] |
| Cell Viability IC50 | 0.004 µM to 0.032 µM (in KRAS G12C cell lines) | 5 nmol/L (0.005 µM) | [3][9] |
| p-ERK IC50 | 0.130 µM | Not explicitly stated, but potent inhibition shown | [8] |
| Key Properties | First-in-class approved KRAS G12C inhibitor | Optimized for long half-life (~24 hours) and extensive tissue distribution, including CNS penetration | [2][3][10] |
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Sotorasib (CodeBreaK 100/200) | Adagrasib (KRYSTAL-1) | Reference |
| Patient Population | Previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC | Previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC | [4][9][11] |
| Objective Response Rate (ORR) | 37.1% | 42.9% | [9][11][12] |
| Disease Control Rate (DCR) | 80.6% | 81% | [4][12] |
| Median Duration of Response (DoR) | 10 - 11.1 months | 8.5 - 12.5 months | [4][9][12] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | 6.5 - 6.9 months | [4][9][12] |
| Median Overall Survival (OS) | 12.5 months | 12.6 - 14.1 months | [4][11] |
Visualizing Core Concepts and Processes
KRAS Signaling Pathway and Inhibitor Action
Caption: The KRAS signaling pathway, highlighting the inhibitor's mechanism of locking KRAS G12C in its inactive state.
The Logic of Deuteration for Improved Pharmacokinetics
Caption: Logical flow from deuteration to potentially enhanced in vivo biological activity via the kinetic isotope effect.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for evaluating a novel deuterated KRAS G12C inhibitor.
Experimental Protocols
The evaluation of a deuterated KRAS G12C inhibitor would follow established protocols used for its non-deuterated counterparts. The key comparison would be a head-to-head assessment of the deuterated versus the non-deuterated compound in these assays.
Biochemical Assays: Target Engagement and Potency
-
Objective: To determine the inhibitor's direct potency against the KRAS G12C protein.
-
Method: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS G12C-SOS1 Interaction.
-
Reagents: Recombinant human KRAS G12C protein (GDP-loaded), recombinant SOS1 catalytic domain, GTP, and HTRF detection antibodies (e.g., anti-GST-d2 and anti-His-Tb).
-
Procedure:
-
The inhibitor (at various concentrations) is pre-incubated with KRAS G12C protein.
-
SOS1 and GTP are added to initiate the nucleotide exchange reaction, converting KRAS G12C-GDP to its active GTP-bound state.
-
The HTRF detection reagents are added. The proximity of the antibodies on the interacting KRAS-SOS1 complex generates a FRET signal.
-
The signal is read on a plate reader at appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis: The IC50 value is calculated by plotting the HTRF signal ratio against the inhibitor concentration. This value represents the concentration of inhibitor required to block 50% of the KRAS-SOS1 interaction.
-
Cell-Based Assays: Cellular Potency and Pathway Inhibition
-
Objective: To confirm that the inhibitor can enter cells and block KRAS G12C-driven signaling and proliferation.
-
Method 1: Western Blot for p-ERK Inhibition.
-
Cell Line: A human cancer cell line with an endogenous KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH).
-
Blots are incubated with secondary antibodies and visualized using chemiluminescence.
-
-
Data Analysis: Band intensities are quantified. The ratio of p-ERK to t-ERK is calculated and normalized to the vehicle control to determine the IC50 for pathway inhibition.
-
-
Method 2: Cell Viability Assay (e.g., CellTiter-Glo®).
-
Cell Line: As above.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of the inhibitor.
-
Plates are incubated for an extended period (e.g., 72-96 hours).
-
The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence is read on a plate reader.
-
-
Data Analysis: The data is normalized to vehicle-treated controls, and the concentration that inhibits cell growth by 50% (GI50) is calculated.
-
Pharmacokinetic (PK) Studies
-
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) properties of the deuterated inhibitor versus its parent compound.
-
Method: In Vivo PK in Rodents.
-
Animals: Male Sprague-Dawley rats or BALB/c mice.
-
Procedure:
-
Two groups of animals receive either the deuterated or non-deuterated compound at an identical dose, administered orally (p.o.) or intravenously (i.v.).
-
Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma is isolated by centrifugation.
-
The concentration of the drug in the plasma is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Plasma concentration-time curves are plotted. Key PK parameters are calculated, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and total drug exposure (Area Under the Curve, AUC). A higher AUC and longer t½ for the deuterated compound would confirm improved metabolic stability.
-
In Vivo Efficacy Studies
-
Objective: To determine if the improved PK of the deuterated compound translates to superior anti-tumor activity.
-
Method: Human Tumor Xenograft Model.
-
Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with a KRAS G12C-mutant human tumor cell line (e.g., NCI-H358).
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups: vehicle control, non-deuterated inhibitor, and deuterated inhibitor.
-
Drugs are administered daily via oral gavage.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. The efficacy of the deuterated compound is directly compared to its non-deuterated analog. Statistical significance is determined using appropriate tests (e.g., ANOVA).
-
References
- 1. The KRAS-G12C inhibitor: activity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Discovery of Potent Deuterated Compounds as Potential KRASG12D Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amgen.com [amgen.com]
The Role of MRTX-1257-d6 in the KRAS Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MRTX-1257-d6, a deuterated isotopologue of MRTX-1257, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document details its mechanism of action within the KRAS signaling pathway, summarizes key preclinical data, and provides detailed experimental protocols for assays relevant to its evaluation.
Introduction to KRAS and the G12C Mutation
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling.[1] In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation.[2][3] The intrinsic GTPase activity of KRAS, augmented by GTPase activating proteins (GAPs), hydrolyzes GTP to guanosine diphosphate (GDP), returning KRAS to its inactive state.[1]
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[1][2] This results in sustained downstream signaling, promoting uncontrolled cell growth and tumor development.[2]
This compound: Mechanism of Action
MRTX-1257 is a selective, irreversible, and covalent inhibitor of KRAS G12C.[4] Its deuterated form, this compound, is expected to have altered pharmacokinetic properties but the same mechanism of action. MRTX-1257 specifically targets the cysteine residue introduced by the G12C mutation.[4] It forms a covalent bond with this cysteine, locking the KRAS G12C protein in an inactive, GDP-bound conformation.[2][3] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through the MAPK and other effector pathways.[2][3] The high selectivity of MRTX-1257 for the G12C mutant spares wild-type KRAS, minimizing off-target effects.[1]
Figure 1: Mechanism of this compound in the KRAS G12C Signaling Pathway.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of MRTX-1257 and clinical trials of its non-deuterated parent compound, adagrasib (MRTX849).
Table 1: In Vitro Potency of MRTX-1257
| Assay | Cell Line | IC50 | Reference |
| KRAS-dependent ERK phosphorylation | H358 | 900 pM | [4] |
Table 2: In Vivo Efficacy of MRTX-1257 in a MIA PaCa-2 Xenograft Model
| Dose (oral, daily) | Outcome | Reference |
| 1 mg/kg | Rapid tumor growth inhibition | [5] |
| 3 mg/kg | Sustained tumor regression | [5] |
| 10 mg/kg | Sustained tumor regression | [5] |
| 30 mg/kg | Sustained tumor regression | [5] |
| 100 mg/kg | Complete responses maintained >70 days post-treatment | [5] |
Table 3: Preclinical Pharmacokinetics of MRTX-1257
| Parameter | Value | Species | Dose | Reference |
| Bioavailability | 31% | Mouse | 30 mg/kg (oral) | [4] |
Table 4: Adagrasib (MRTX849) Clinical Data from the KRYSTAL-1 Trial (Advanced/Metastatic KRAS G12C-mutated NSCLC)
| Parameter | Value | Reference |
| Recommended Phase 2 Dose | 600 mg twice daily | [6][7][8] |
| Objective Response Rate (ORR) | 53.3% (in Phase 1/1B) | [6][7][8] |
| Median Duration of Response | 16.4 months (in Phase 1/1B) | [6][7][8] |
| Median Progression-Free Survival | 11.1 months (in Phase 1/1B) | [6][7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of KRAS G12C inhibitors like this compound.
Western Blot for Phospho-ERK Inhibition in H358 Cells
Objective: To determine the potency of this compound in inhibiting KRAS-mediated downstream signaling by measuring the phosphorylation of ERK.
Materials:
-
NCI-H358 cells (ATCC® HTB-182™)
-
RPMI-1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture H358 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and GAPDH for normalization.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize phospho-ERK levels to total ERK and the loading control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Figure 2: Experimental Workflow for Western Blot Analysis of p-ERK Inhibition.
In Vivo Efficacy in a MIA PaCa-2 Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model of pancreatic cancer.
Materials:
-
MIA PaCa-2 cells (ATCC® CRL-1420™)
-
Athymic nude mice (e.g., BALB/c nude), female, 6-8 weeks old
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Culture MIA PaCa-2 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Prepare the oral formulation of this compound and the vehicle control.
-
Administer the designated treatment (e.g., 1, 3, 10, 30, or 100 mg/kg of this compound or vehicle) daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the groups.
-
Figure 3: Experimental Workflow for a Xenograft Efficacy Study.
Conclusion
This compound, as a deuterated isotopologue of a potent and selective KRAS G12C inhibitor, holds significant therapeutic promise for cancers driven by this mutation. Its mechanism of action, involving the irreversible covalent modification of the mutant cysteine and the stabilization of the inactive GDP-bound state, effectively abrogates downstream oncogenic signaling. The preclinical data for MRTX-1257 demonstrates picomolar potency in inhibiting ERK phosphorylation and robust in vivo anti-tumor activity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other KRAS G12C-targeted therapies. Further studies on this compound will be crucial to fully elucidate its pharmacokinetic profile and clinical potential.
References
- 1. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. insights.inotiv.com [insights.inotiv.com]
- 10. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide to MRTX-1257-d6 for Basic Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-1257 is a potent, selective, and orally bioavailable small molecule inhibitor that covalently and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. MRTX-1257 locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[4] The deuterated form, MRTX-1257-d6, is the stable isotope-labeled version of MRTX-1257 and is primarily used as an internal standard in mass spectrometry-based pharmacokinetic studies to differentiate it from the non-labeled drug.[5][6] Deuteration can sometimes alter a drug's metabolic profile, potentially leading to a longer half-life, though for the purposes of most in vitro cell biology research, its functional activity as a KRAS G12C inhibitor is considered equivalent to the non-deuterated form.
This guide provides a comprehensive overview of the use of this compound in basic cancer cell biology research, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₃H₃₃D₆N₇O₂ |
| Molecular Weight | 571.75 g/mol (approx.) |
| Appearance | Off-white to light yellow solid[1] |
| Solubility | Soluble in DMSO[1][7] |
| Storage | Store at -20°C, under nitrogen[1] |
Mechanism of Action
MRTX-1257 functions as a selective, irreversible inhibitor of the KRAS G12C mutant protein. The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.
MRTX-1257 specifically and covalently binds to the cysteine residue at position 12 of the mutated KRAS protein. This covalent modification locks KRAS G12C in its inactive GDP-bound conformation, preventing it from engaging with and activating downstream effector proteins. The inhibition of the MAPK pathway leads to a reduction in cell proliferation and, in some cases, the induction of apoptosis in KRAS G12C-mutant cancer cells.
Quantitative Data
The following tables summarize key quantitative data for MRTX-1257 from in vitro and in vivo studies. As this compound is functionally equivalent in these assays, this data is representative of its activity.
Table 1: In Vitro Activity of MRTX-1257
| Assay | Cell Line | Parameter | Value |
| ERK Phosphorylation Inhibition | H358 (NSCLC) | IC₅₀ | 900 pM[1][8] |
| Cell Viability | CT26 KRASG12C+/+ (Colorectal) | IC₅₀ | 20-50 nM (in combination with radiotherapy)[9] |
| Cell Viability | LL2 WT (Lewis Lung Carcinoma) | IC₅₀ | 100-500 nM[9] |
Table 2: In Vivo Efficacy of MRTX-1257 in Xenograft Models
| Animal Model | Tumor Type | Dosage and Administration | Outcome |
| MIA PaCa-2 Xenograft (Mouse) | Pancreatic | 1, 3, 10, 30, 100 mg/kg, orally, daily for 30 days | Rapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment.[1] |
| CT26 KRASG12C+/+ (Mouse) | Colorectal | 50 mg/kg with radiotherapy | 20% observable cure rate.[9] |
Experimental Protocols
ERK Phosphorylation Inhibition Assay (Western Blot)
This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., H358)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control, DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK1/2 and the loading control to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound (and a vehicle control).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)
-
Immunocompromised mice (e.g., athymic nude mice)[9]
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in PBS or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.[10]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are established and have reached a certain volume, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (or vehicle) to the respective groups, typically via oral gavage, at the desired dose and schedule.[1]
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
Continue the study until a predetermined endpoint is reached (e.g., a specific tumor volume or time point).
-
At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic studies).
-
Conclusion
This compound, as a stable isotope-labeled internal standard and a functional equivalent to MRTX-1257, is an invaluable tool for the preclinical investigation of KRAS G12C-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of targeting this critical oncogenic driver. The provided workflows and quantitative data can aid in the development of novel therapeutic strategies and combination therapies to overcome resistance and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. MRTX-1257 - MedChem Express [bioscience.co.uk]
- 9. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
The Core Mechanism of KRAS G12C Covalent Inhibition by MRTX-1257: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. However, the discovery of a cryptic pocket on the KRAS G12C mutant protein has paved the way for the development of covalent inhibitors that have revolutionized the treatment landscape for KRAS G12C-driven cancers. This technical guide provides a detailed exploration of the mechanism of action of MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C. MRTX-1257 served as a crucial tool compound that informed the development of its clinical successor, adagrasib (MRTX849). This document will delve into the molecular interactions, downstream signaling effects, and key experimental data that elucidate the covalent inhibition of KRAS G12C by MRTX-1257.
Mechanism of Covalent Inhibition
MRTX-1257 is a highly selective, irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2] The core of its mechanism lies in its ability to bind to a previously unexploited pocket, the switch-II pocket, which is accessible in the inactive, GDP-bound state of KRAS.[3][4]
Upon binding, MRTX-1257 forms a covalent bond with the thiol group of the mutant cysteine at position 12.[3] This irreversible modification locks the KRAS G12C protein in its inactive GDP-bound conformation.[1][3] By stabilizing the inactive state, MRTX-1257 prevents the exchange of GDP for GTP, a critical step for KRAS activation that is mediated by guanine nucleotide exchange factors (GEFs) such as SOS1. Consequently, the downstream signaling cascades that drive tumor cell proliferation and survival are inhibited.[5]
The key structural features of MRTX-1257, including a cyanomethyl group and an 8-methylnaphthyl group, were optimized through structure-based drug design to enhance its potency and binding affinity within the switch-II pocket.[3]
Impact on Downstream Signaling Pathways
The constitutive activation of KRAS G12C leads to the persistent stimulation of downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival.
By locking KRAS G12C in an inactive state, MRTX-1257 effectively suppresses these downstream signaling cascades. A primary and reliable biomarker for the activity of KRAS G12C inhibitors is the phosphorylation level of ERK (p-ERK), a key kinase in the MAPK pathway.[1][2] Treatment with MRTX-1257 leads to a significant and dose-dependent decrease in p-ERK levels, demonstrating successful target engagement and pathway inhibition.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of MRTX-1257.
In Vitro Potency and Efficacy
| Parameter | Cell Line | Value | Reference |
| p-ERK Inhibition IC50 | H358 | 0.9 nM | [2][7] |
| KRAS G12C Modification | In vitro assay | 59% (at 3 µM for 5 min) | [4] |
| Cell Viability IC50 | H358 | 1 nM | [1] |
| Cell Viability IC50 Range | Panel of KRAS G12C mutant cell lines | 0.3 - 62 nM | [8] |
In Vivo Efficacy in Xenograft Models
| Animal Model | Dosage and Administration | Outcome | Reference |
| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg, orally, daily | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment. | [7][9] |
| H358 Xenograft | Dose-dependent | Inhibition of p-ERK and p-S6. | [8] |
| CT26.KRAS G12C Syngeneic | 50 mg/kg, 3 times | Increased efficacy of radiotherapy. | [10] |
Pharmacokinetic Profile
| Parameter | Species | Value | Reference |
| Bioavailability | Mouse | 31% (at 30 mg/kg PO) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the covalent inhibition of KRAS G12C by MRTX-1257.
Mass Spectrometry for KRAS G12C Modification
This method is used to quantify the extent of covalent binding of MRTX-1257 to the KRAS G12C protein.
-
Protein Incubation: Recombinant KRAS G12C protein is incubated with MRTX-1257 at various concentrations and for different durations.
-
Denaturation and Alkylation: The protein samples are denatured, and any remaining free cysteine residues are alkylated with iodoacetamide (IAA). This step is critical to differentiate between modified and unmodified Cys12.
-
Proteolytic Digestion: The protein is digested into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set to detect and quantify the peptide containing the Cys12 residue, both in its unmodified (IAA-capped) and MRTX-1257-modified forms.
-
Data Analysis: The percentage of KRAS G12C modification is calculated by comparing the peak areas of the modified and unmodified peptides.[3]
Western Blotting for p-ERK Inhibition
This immunoassay is used to assess the inhibition of the downstream MAPK signaling pathway.
-
Cell Culture and Treatment: KRAS G12C mutant cancer cell lines (e.g., H358, MIA PaCa-2) are seeded in culture plates and allowed to adhere. The cells are then treated with varying concentrations of MRTX-1257 for a specified time.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and p-ERK levels are often normalized to total ERK levels to account for any variations in protein loading.[11][12]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of MRTX-1257 on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of MRTX-1257 for a defined period (e.g., 72 hours).
-
ATP Quantification: The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well. The reagent lyses the cells, releasing ATP. The amount of ATP, which is proportional to the number of viable cells, is quantified by measuring the resulting luminescence with a luminometer.
-
Data Analysis: The luminescent signal from treated cells is normalized to that of vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[8][13]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of MRTX-1257 in a living organism.
-
Animal Models: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells harboring the KRAS G12C mutation (e.g., MIA PaCa-2) is subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: The tumor volume is monitored regularly. Once the tumors reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: MRTX-1257 is formulated for oral gavage and administered to the treatment group at various doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes are measured throughout the study. At the end of the study, the tumors can be excised for pharmacodynamic analysis (e.g., p-ERK levels by western blot or immunohistochemistry).[4][9]
Visualizations
KRAS G12C Signaling Pathway and MRTX-1257 Inhibition
Caption: KRAS G12C signaling and MRTX-1257 inhibition.
Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
Logical Relationship of MRTX-1257's Covalent Inhibition
Caption: MRTX-1257 covalent inhibition logic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MRTX1257 (MRTX-1257) - Chemietek [chemietek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Preclinical Antitumor Efficacy of MRTX-1257: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the antitumor efficacy of MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C. The information presented herein is curated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action
MRTX-1257 is a small molecule inhibitor that selectively and irreversibly binds to the cysteine residue at position 12 of the mutated KRAS G12C protein.[1][2] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[3][4]
Signaling Pathway of MRTX-1257 Inhibition
Caption: MRTX-1257 covalently binds to inactive KRAS G12C, preventing GTP loading and downstream signaling.
In Vitro Efficacy
MRTX-1257 has demonstrated potent and selective activity against KRAS G12C-mutant cancer cell lines in various in vitro assays.
Inhibition of KRAS-Dependent Signaling
In the NCI-H358 non-small cell lung cancer (NSCLC) cell line, which harbors the KRAS G12C mutation, MRTX-1257 inhibited ERK phosphorylation with an IC50 of approximately 0.9 to 1 nM.[1][2][5][6] This demonstrates the compound's potent ability to block the immediate downstream signaling pathway controlled by KRAS.
Anti-proliferative Activity
The anti-proliferative effects of MRTX-1257 have been evaluated across a panel of KRAS G12C-mutant cancer cell lines. The IC50 values for cell viability generally range from the low nanomolar to mid-nanomolar concentrations.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (ERK Phosphorylation) | IC50 (Cell Viability) | Reference |
| NCI-H358 | NSCLC | G12C | ~1 nM | 0.3 - 62 nM | [2][7] |
| MIA PaCa-2 | Pancreatic | G12C | Not Reported | Not Reported | [2][8] |
| CT26 | Colorectal | G12C+/+ | Not Reported | 20-50 nM (radiosensitization) | [9][10] |
| LL2 | Lewis Lung Carcinoma | G12C+/- | Not Reported | 100-500 nM | [10] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Radiosensitizing Effects
Preclinical studies have shown that MRTX-1257 can act as a radiosensitizing agent in KRAS G12C-mutant cancer cells. In vitro, treatment with MRTX-1257 in combination with radiation resulted in a significant decrease in the survival of CT26 KRAS G12C+/+ cells compared to radiation alone.[9] For instance, at concentrations of 20 nM and 50 nM, MRTX-1257 significantly enhanced the cytotoxic effects of 4 Gy of radiation.[9]
In Vivo Antitumor Efficacy
The antitumor activity of MRTX-1257 has been extensively evaluated in various preclinical in vivo models, primarily using xenografts of human cancer cell lines implanted in immunodeficient mice.
Monotherapy in Xenograft Models
Oral administration of MRTX-1257 has been shown to induce dose-dependent tumor growth inhibition and regression in multiple KRAS G12C-mutant xenograft models.
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| MIA PaCa-2 Xenograft | Pancreatic | 1, 3, 10, 30, 100 mg/kg, daily, p.o. | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment. | [1][8] |
| NCI-H358 Xenograft | NSCLC | Dose-dependent | Inhibition of ERK1/2 and S6 phosphorylation. | [7] |
| Patient-Derived Xenografts (PDX) | Various | Not specified | Broad-spectrum antitumor activity with regressions in ~80% of models. | [11][12] |
Combination Therapy with Radiation
In vivo studies have corroborated the radiosensitizing effects of MRTX-1257 observed in vitro.
-
Athymic Nude Mice: In mice bearing CT26 KRAS G12C+/+ tumors, MRTX-1257 (50 mg/kg) combined with a single 6 Gy dose of radiation significantly increased tumor growth delay compared to either treatment alone.[9][10]
-
Immunocompetent Mice: In immunocompetent BALB/c mice with CT26 KRAS G12C+/+ tumors, the combination of MRTX-1257 and radiation led to a 20% cure rate, a durable response not observed in immunodeficient mice.[9][13] This suggests that an intact immune system contributes to the long-term efficacy of the combination therapy.
Impact on the Tumor Microenvironment
Studies in immunocompetent mouse models have revealed that MRTX-1257 can modulate the tumor immune microenvironment. In combination with radiation, MRTX-1257 treatment in CT26 KRAS G12C+/+ tumors led to an increase in the infiltration of CD4+ T cells, type 2 conventional dendritic cells (cDC2), and inflammatory monocytes.[9][13] Furthermore, a significant downregulation of PD-L1 on both tumor and myeloid cells was observed, suggesting a shift towards a more pro-inflammatory and anti-tumor environment.[9][14]
Experimental Protocols
In Vitro Cell Viability and Signaling Assays
A representative workflow for evaluating the in vitro efficacy of MRTX-1257 is outlined below.
Caption: Workflow for in vitro characterization of MRTX-1257 activity.
Protocol:
-
Cell Culture: KRAS G12C mutant and wild-type cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates for viability assays or larger plates for protein extraction.
-
Treatment: The following day, cells are treated with a serial dilution of MRTX-1257.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours for viability, shorter times for signaling studies).
-
Endpoint Analysis:
-
Viability: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo).
-
Signaling: Cell lysates are collected, and protein levels of phosphorylated and total ERK are determined by Western blotting.
-
-
Data Analysis: IC50 values are calculated from dose-response curves.
In Vivo Xenograft Studies
The general workflow for assessing the in vivo antitumor efficacy of MRTX-1257 is as follows:
Caption: Standard workflow for preclinical in vivo efficacy studies of MRTX-1257.
Protocol:
-
Animal Models: Immunodeficient (e.g., athymic nude) or immunocompetent (e.g., BALB/c) mice are used.
-
Tumor Implantation: Human or murine cancer cells with the KRAS G12C mutation are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.
-
Treatment Administration: MRTX-1257 is administered orally at specified doses and schedules. For combination studies, radiation is delivered to the tumor site.
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly).
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition (TGI), tumor regression, and in some studies, overall survival.
Conclusion
The preclinical data for MRTX-1257 strongly support its potent and selective antitumor activity against KRAS G12C-mutant cancers. Both in vitro and in vivo studies have demonstrated its ability to inhibit KRAS-dependent signaling, suppress tumor growth, and induce tumor regression as a single agent. Furthermore, MRTX-1257 has shown promise as a radiosensitizer, with evidence suggesting that its efficacy in combination with radiation is enhanced in the presence of a competent immune system. These findings have provided a solid foundation for the clinical development of KRAS G12C inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abstract B30: Structure-based drug discovery of MRTX1257, a selective, covalent KRAS G12C inhibitor with oral activity in animal models of cancer | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRTX-1257 enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Engagement and Selectivity of MRTX-1257
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and selectivity profile of MRTX-1257, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key experiments for evaluating this class of inhibitors. It should be noted that MRTX-1257 is a close analog of adagrasib (MRTX849), a clinically approved KRAS G12C inhibitor, and has been utilized as a key research tool in its development.[1][2] The "-d6" designation in MRTX-1257-d6 typically refers to a deuterated version of the molecule, commonly used in pharmacokinetic studies to track the compound's metabolism and distribution. The biological activity is expected to be comparable to the non-deuterated form.
Core Mechanism of Action
MRTX-1257 is a selective, irreversible, and orally active inhibitor of KRAS G12C.[3][4][5] It functions by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This binding event occurs within the switch-II pocket of the protein, effectively locking KRAS G12C in an inactive, GDP-bound state.[1][3] By trapping the protein in this conformation, MRTX-1257 prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through the MAPK pathway (e.g., pERK) and other effector pathways, ultimately leading to a reduction in tumor cell proliferation and survival.[1][3] Proteomics studies have demonstrated that MRTX-1257 is highly selective for the cysteine 12 of KRAS G12C over other surface-exposed cysteine residues.[5]
Quantitative Data on Target Engagement and Cellular Activity
The following tables summarize the key quantitative data for MRTX-1257, providing insights into its potency and activity in various preclinical models.
Table 1: Biochemical and Cellular Activity of MRTX-1257
| Parameter | Value | Cell Line/System | Assay Type |
| pERK IC50 | 900 pM (0.9 nM) | H358 | Western Blot |
| KRAS G12C Modification | 59% | Recombinant Protein | Mass Spectrometry (5 min/3 µM) |
| Cell Viability IC50 | 20 nM - 50 nM | CT26 KRAS G12C+/+ | Clonogenic Survival Assay |
| Cell Viability IC50 | 100 nM - 500 nM | LL2 (heterozygous KRAS G12C) | Dose-escalation Assay |
| Cell Viability IC50 | 2 µM - 10 µM | CT26 WT (KRAS G12D) | Dose-escalation Assay |
Data compiled from multiple sources.[3][4][6]
Table 2: In Vivo Efficacy of MRTX-1257
| Animal Model | Dosing Regimen | Outcome |
| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg, orally, daily for 30 days | Rapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg. Complete responses maintained >70 days after cessation of 100 mg/kg daily treatment. |
| CT26 KRAS G12C+/+ Syngeneic | 50 mg/kg, 3 doses | Increased efficacy of radiation therapy. |
Data compiled from multiple sources.[3][4][6]
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental methodologies provide a clearer understanding of the inhibitor's mechanism and the techniques used for its characterization.
Caption: KRAS G12C signaling pathway and the point of inhibition by MRTX-1257.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for mass spectrometry-based proteomics to assess target engagement.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MRTX-1257.
Cellular Thermal Shift Assay (CETSA)
This biophysical assay measures the change in the thermal stability of a target protein upon ligand binding. Covalent binding of MRTX-1257 to KRAS G12C is expected to increase its melting temperature.
1. Cell Culture and Treatment:
- Plate KRAS G12C mutant cells (e.g., H358) in appropriate culture dishes and grow to 70-80% confluency.
- Treat the cells with various concentrations of MRTX-1257 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-4 hours) in serum-free media.
2. Cell Lysis:
- Harvest the cells by scraping, wash with ice-cold phosphate-buffered saline (PBS), and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
- Lyse the cells by freeze-thaw cycles or sonication.
- Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
3. Thermal Challenge:
- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble KRAS G12C in each sample by Western blotting using a specific anti-KRAS antibody.
- Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve.
- The shift in the melting temperature (ΔTm) between the MRTX-1257-treated and vehicle-treated samples indicates target engagement.
Mass Spectrometry-Based Proteomics for Target Occupancy and Selectivity
This method allows for the direct identification and quantification of the covalent modification of KRAS G12C by MRTX-1257, providing a measure of target occupancy and selectivity across the proteome.
1. Sample Preparation:
- Treat KRAS G12C mutant cells with MRTX-1257 or a vehicle control.
- Harvest the cells, lyse, and extract the total protein.
2. Protein Digestion:
- Reduce disulfide bonds in the protein lysate with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA). This step ensures that only the cysteine covalently modified by MRTX-1257 remains un-alkylated.
- Digest the proteins into smaller peptides using a protease such as trypsin.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- Separate the resulting peptide mixture using reverse-phase liquid chromatography.
- Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
4. Data Analysis:
- Search the MS/MS data against a protein database to identify the peptides.
- Specifically look for the peptide containing the Cys12 residue of KRAS.
- Quantify the relative abundance of the unmodified Cys12-containing peptide and the peptide covalently modified with MRTX-1257.
- Target occupancy is calculated as the percentage of the modified peptide relative to the total amount of that peptide.
- For selectivity analysis, the entire dataset is searched for other peptides that have been modified by MRTX-1257 to identify potential off-targets.
pERK Inhibition Assay (Western Blot)
This cell-based assay measures the functional consequence of KRAS G12C inhibition by assessing the phosphorylation status of a key downstream effector, ERK.
1. Cell Culture and Treatment:
- Seed KRAS G12C mutant cells (e.g., H358) in multi-well plates.
- After attachment, serum-starve the cells for a defined period (e.g., 12-24 hours).
- Pre-treat the cells with a serial dilution of MRTX-1257 for a specified time (e.g., 1-2 hours).
- Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK pathway.
2. Protein Extraction and Quantification:
- Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
3. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
- Quantify the band intensities for pERK and tERK.
- Normalize the pERK signal to the tERK signal for each sample.
- Plot the normalized pERK levels against the concentration of MRTX-1257 and fit the data to a dose-response curve to determine the IC50 value.
Selectivity Profile
While a comprehensive kinome-wide scan for MRTX-1257 is not publicly available, studies on its close analog, adagrasib (MRTX849), have demonstrated high selectivity. For instance, in a proteomic study with MRTX849, lysine-tRNA ligase was identified as a minor off-target. Given the structural similarity, MRTX-1257 is also expected to have a highly selective profile. Experiments in cell lines with wild-type KRAS or other KRAS mutations (e.g., G12D) have shown significantly lower or no activity for MRTX-1257, further supporting its selectivity for the G12C mutant.[6] For example, the IC50 in the KRAS G12D mutant CT26 cell line was found to be in the micromolar range (2-10 µM), which is substantially higher than the nanomolar potency observed in KRAS G12C mutant cells.[6] This demonstrates a high degree of selectivity for the intended target.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing MRTX-1257-d6 as an Internal Standard for Accurate Quantification of MRTX-1257 in Biological Matrices by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development and application of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MRTX-1257 in biological matrices. To ensure the highest accuracy and precision, this protocol utilizes a stable isotope-labeled internal standard, MRTX-1257-d6. Detailed experimental procedures, data analysis workflows, and illustrative diagrams are presented to facilitate the implementation of this method in a research or drug development setting.
Introduction
MRTX-1257 is a potent and selective covalent inhibitor of KRAS G12C, a mutation found in various cancers.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a critical node in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The KRAS G12C mutation results in a constitutively active protein, driving oncogenesis. MRTX-1257 irreversibly binds to the mutant cysteine-12 residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.[1]
Accurate quantification of MRTX-1257 in biological samples such as plasma is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is best practice for quantitative LC-MS/MS. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium). This ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3][4] This application note details a complete protocol for the use of this compound as an internal standard for the quantification of MRTX-1257.
MRTX-1257 Signaling Pathway
MRTX-1257 targets the KRAS G12C mutant protein, which is a key component of the RAS/MAPK signaling pathway. The following diagram illustrates the simplified signaling cascade and the point of intervention by MRTX-1257.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| MRTX-1257 | Commercially Available | ≥98% purity |
| This compound | Commercially Available | Isotopic Purity ≥99% |
| Acetonitrile | Various | LC-MS Grade |
| Methanol | Various | LC-MS Grade |
| Formic Acid | Various | LC-MS Grade |
| Water | Various | Deionized, 18 MΩ·cm |
| Human Plasma (K2EDTA) | Various | Pooled, Blank |
Stock and Working Solutions
-
MRTX-1257 Stock Solution (1 mg/mL): Accurately weigh 1 mg of MRTX-1257 and dissolve in 1 mL of DMSO or methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of DMSO or methanol.
-
MRTX-1257 Working Solutions: Prepare serial dilutions of the MRTX-1257 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
The following workflow diagram outlines the sample preparation procedure.
Detailed Protocol:
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Add 100 µL of water to the supernatant to reduce the organic solvent concentration and improve peak shape during chromatography.
-
Inject 5 µL of the final solution onto the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the liquid chromatography and mass spectrometry parameters. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transition Determination
The optimal MRM transitions for MRTX-1257 and this compound must be determined experimentally. The following is a general procedure for this determination.
Based on the molecular weight of MRTX-1257 (565.71 g/mol ), the expected precursor ion ([M+H]⁺) is m/z 566.7. For this compound, the expected precursor ion is m/z 572.7. The product ions will be of lower mass and should be determined by performing a product ion scan on these precursors. For structurally similar compounds like sotorasib (MW 560.59 g/mol ), common MRM transitions are m/z 561.4 → 134.1 and 561.4 → 317.1. It is likely that MRTX-1257 will exhibit similar fragmentation patterns.
Table 4: Predicted and Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - To be determined |
| MRTX-1257 | 566.7 | e.g., Fragment 1, Fragment 2 |
| This compound | 572.7 | e.g., Fragment 1, Fragment 2 |
Data Analysis and Presentation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of MRTX-1257 to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of MRTX-1257 in QC and unknown samples is then calculated from their peak area ratios using the regression equation.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Table 5: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤15% (≤20% for LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under tested conditions |
Conclusion
This application note provides a detailed protocol for the quantitative analysis of MRTX-1257 in biological matrices using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the accuracy and reliability of the results. The provided methodologies for sample preparation, chromatography, and mass spectrometry, along with the guidance for MRM transition optimization, offer a solid foundation for researchers to implement a robust and reliable bioanalytical method for MRTX-1257. This will enable accurate characterization of its pharmacokinetic profile and support its continued development as a promising therapeutic agent.
References
- 1. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KRAS G12C fragment screening renders new binding pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for MRTX-1257-d6 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of MRTX-1257-d6, a deuterated analog of MRTX-1257 (a close analog of adagrasib/MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The following protocols are intended to guide researchers in assessing the cellular potency, mechanism of action, and target engagement of this compound.
Data Presentation
The following tables summarize the in vitro activity of MRTX-1257 and its non-deuterated counterpart, MRTX-1257, in various KRAS G12C mutant cancer cell lines.
Table 1: In Vitro Inhibition of KRAS G12C Signaling by MRTX-1257
| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| NCI-H358 (NSCLC) | ERK Phosphorylation | p-ERK Levels | 0.9 | [1][2] |
| MIA PaCa-2 (Pancreatic) | In-Cell Western | p-ERK Levels | ~2 (near maximal at 15.6 nM for MRTX849) | [3] |
Table 2: In Vitro Anti-proliferative and Radiosensitizing Effects of MRTX-1257
| Cell Line | Assay Type | Condition | IC50 / Effect | Reference |
| CT26 KRAS G12C+/+ | Clonogenic Survival | 20 nM MRTX-1257 + 4 Gy Radiation | Normalized Survival Fraction: 0.06 (vs. 0.23 control) | [4] |
| CT26 KRAS G12C+/+ | Clonogenic Survival | 50 nM MRTX-1257 + 4 Gy Radiation | Normalized Survival Fraction: 0.04 (vs. 0.23 control) | [4] |
| CT26 WT | Dose-Escalation | MRTX-1257 alone | IC50: 2 - 10 µM | [4] |
| LL2 WT (KRAS G12C+/-) | Dose-Escalation | MRTX-1257 alone | IC50: 100 - 500 nM | [4] |
| Multiple KRAS G12C lines | Cell Viability (3D) | MRTX849 alone (12-day assay) | IC50s: 0.2 - 1042 nM | [5][6] |
Table 3: Target Engagement of KRAS G12C Inhibitors
| Compound | Assay | Measurement | Result | Reference |
| MRTX-1257 | KRAS G12C Modification | % Modification (5 min / 3 µM) | 59% | [1] |
| MRTX849 | LC-MS/MS Proteomics | Target Engagement in NCI-H358 cells (1 µM) | Nearly complete engagement of Cys12 | [7] |
Signaling Pathway
This compound, as a covalent inhibitor of KRAS G12C, acts by irreversibly binding to the mutant cysteine-12 residue, trapping KRAS in its inactive, GDP-bound state. This prevents downstream signaling through pathways such as the RAF-MEK-ERK cascade, which is critical for cell proliferation and survival.
Caption: KRAS G12C signaling pathway and mechanism of this compound inhibition.
Experimental Protocols
Cell Viability Assay (3D Spheroid Formation)
This protocol determines the effect of this compound on the viability of cancer cells grown in a 3D spheroid culture, which more closely mimics an in vivo tumor environment. The CellTiter-Glo® 3D assay is used to measure ATP as an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Ultra-Low Attachment (ULA) 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay reagent (Promega, Cat. No. G9681/2/3)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration that allows for spheroid formation (e.g., 1,000-5,000 cells per well).
-
Seed cells in 100 µL of medium per well into a 96-well ULA plate.
-
-
Spheroid Formation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully add 100 µL of the diluted compound to each well (or vehicle control, e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for the desired treatment period (e.g., 7-12 days).[6]
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® 3D reagent and the cell plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., add 200 µL reagent to 200 µL medium).
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[8]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound, often in combination with radiotherapy.[4]
Materials:
-
CT26 KRAS G12C+/+ or other suitable cell line
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Radiation source (if applicable)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells in triplicate in 6-well plates at a low density (e.g., 100-1200 cells/well) in 2 mL of culture medium.[4] The exact number depends on the cell line's plating efficiency and expected toxicity.
-
Allow cells to attach for at least 12 hours.
-
-
Compound Treatment:
-
Change the medium to fresh medium containing the desired concentration of this compound (e.g., 20 nM, 50 nM) or vehicle control.[4]
-
-
Irradiation (Optional):
-
If combining with radiation, irradiate the cells with the desired dose (e.g., 2, 4, 6 Gy) approximately 3 hours after adding the compound.
-
-
Incubation:
-
Incubate the cells for 24 to 48 hours with the this compound containing medium.[4]
-
After the treatment period, replace the medium with fresh, drug-free medium.
-
Continue incubation for 7-14 days, or until visible colonies are formed.
-
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) for the control group.
-
Calculate the Surviving Fraction (SF) for each treatment group = (Number of colonies formed / (Number of cells seeded x PE)).
-
Plot the surviving fraction against the drug concentration or radiation dose.
-
Western Blot for p-ERK Inhibition
This protocol is used to qualitatively and semi-quantitatively assess the inhibition of KRAS downstream signaling by measuring the phosphorylation status of ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
-
LC-MS/MS-Based Target Engagement Assay
This advanced protocol quantifies the covalent modification of KRAS G12C by this compound in cell lysates, providing a direct measure of target engagement. This method typically involves immunoaffinity enrichment of the KRAS protein followed by targeted mass spectrometry.
Materials:
-
KRAS G12C mutant cell lysates (from treated and untreated cells)
-
Anti-RAS antibody (pan-RAS or KRAS-specific)
-
Protein A/G magnetic beads
-
Digestion buffer (e.g., Ammonium Bicarbonate)
-
Reducing agent (DTT) and alkylating agent (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Prepare cell lysates as described in the Western Blot protocol.
-
-
Immunoaffinity Enrichment:
-
Incubate magnetic beads with the anti-RAS antibody to conjugate.
-
Add a quantified amount of cell lysate (e.g., 25-100 µg) to the antibody-conjugated beads.
-
Incubate to allow the antibody to capture KRAS protein (both modified and unmodified).
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Reduce the proteins with DTT and then alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
Peptide Cleanup:
-
Separate the peptides from the beads.
-
Desalt the peptides using a C18 StageTip or similar method.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides via LC-MS/MS. The system should be set up for targeted analysis (e.g., Multiple Reaction Monitoring, MRM, or Parallel Reaction Monitoring, PRM) to specifically detect and quantify:
-
The unmodified peptide containing Cysteine-12.
-
The this compound-adducted peptide containing Cysteine-12.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the modified and unmodified peptide signals.
-
Calculate the percent target engagement as: % Engagement = [Signal(modified peptide) / (Signal(modified peptide) + Signal(unmodified peptide))] * 100
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for MRTX-1257-d6 Administration in Mouse Xenograft Models
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] For decades, KRAS was considered an "undruggable" target.[3][4] The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in oncology. MRTX-1257 is a potent, selective, irreversible, and orally active inhibitor of KRAS G12C.[5][6] It has been utilized as a research tool compound to understand therapeutic susceptibility to KRAS G12C inhibition.[3][4] MRTX-1257-d6 is a deuterated form of the molecule, often employed in pharmacokinetic (PK) studies to track the compound's metabolism and distribution. These application notes provide a comprehensive overview of the in vivo administration of MRTX-1257 and its deuterated analogue in mouse xenograft models, based on available preclinical data.
Mechanism of Action
MRTX-1257 selectively and irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein.[4][7] This covalent modification locks KRAS G12C in its inactive, GDP-bound state.[4][7] By stabilizing this inactive conformation, MRTX-1257 prevents the protein from engaging in nucleotide exchange and becoming activated by GTP. Consequently, downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades is inhibited, leading to reduced tumor cell proliferation and survival.[3][8]
References
- 1. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of MRTX-1257 (Adagrasib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-1257, also known as adagrasib, is a potent, selective, and irreversible covalent inhibitor of KRAS G12C, a key oncogenic driver in various cancers.[1][2][3] Its preclinical development has demonstrated promising anti-tumor activity and favorable pharmacokinetic properties.[4] These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of MRTX-1257 in various animal models, offering detailed experimental protocols for key assays.
MRTX-1257 acts by binding to the inactive, GDP-bound state of the KRAS G12C mutant protein, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[5][6] Preclinical studies have shown that MRTX-1257 can induce tumor regression in xenograft models and has significant oral bioavailability.[1][6][7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of MRTX-1257 (adagrasib) in various preclinical models.
Table 1: Single-Dose Pharmacokinetics of MRTX-1257 (Adagrasib) in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| 30 | Oral | 2410 | 0.5-4 | 4910 | 0-4 | 31.1 | [5][8] |
| 3 | IV | - | - | - | 1.51 | - | [5] |
Table 2: Single-Dose Pharmacokinetics of Adagrasib in Rats
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| 30 | Oral | 677.45 ± 58.72 | 3.20 ± 0.42 | - | 3.50 ± 0.21 | 50.72 | [9] |
| 5 | IV | - | - | - | 2.08 ± 0.54 | - | [9] |
| 15 | Oral | 122.3 | 6 | - | 10.13 | - | [9] |
| 3 | IV | - | - | - | 2.57 | - | [5] |
Table 3: Single-Dose Pharmacokinetics of Adagrasib in Dogs
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| 10 | Oral | - | - | ≤ 0.04 | ~1 | 4 | [8] |
| 3 | IV | - | - | - | 7.56 | - | [5] |
Table 4: Tissue Distribution of Adagrasib in Rats Following a Single 30 mg/kg Oral Dose
| Tissue | Cmax (ng/g) | Tmax (h) |
| Liver | 5047.80 ± 676.48 | 2 |
| Lung | 3897.76 ± 217.27 | 4 |
| Spleen | 3891.80 ± 699.19 | 8 |
| Kidney | 1787.02 ± 364.44 | 4 |
| Pancreas | 648.72 ± 305.97 | 4 |
| Heart | 70.49 ± 32.73 | 4 |
| Data from[9] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of MRTX-1257 in mice.
1. Animal Models:
-
Species: CD-1 mice or other appropriate strain.
-
Health Status: Healthy, pathogen-free animals.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Drug Formulation and Administration:
-
Formulation: For oral administration, formulate MRTX-1257 in a suitable vehicle such as 10% Captisol, 50 mM citrate buffer, pH 5.0. For intravenous administration, dissolve in a vehicle like polyethylene glycol 400 and dimethyl sulfoxide (8%).
-
Administration:
-
Oral (PO): Administer a single dose (e.g., 30 mg/kg) via oral gavage.
-
Intravenous (IV): Administer a single dose (e.g., 3 mg/kg) via tail vein injection.
-
3. Blood Sampling:
-
Collection Timepoints: Collect blood samples at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collection Method: Collect blood (~50 µL) from the tail vein into heparinized microvettes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis (LC-MS/MS Method):
-
Sample Preparation:
-
Perform protein precipitation by adding acetonitrile to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of parent and daughter ion transitions for MRTX-1257.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of MRTX-1257 in the plasma samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Caption: Workflow for a preclinical pharmacokinetic study.
Protocol 2: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of MRTX-1257.
1. Cell Culture:
-
Cell Lines: Use human cancer cell lines with the KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H358).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Species: Immunocompromised mice (e.g., athymic nude mice).
-
Age: 6-8 weeks old.
3. Tumor Implantation:
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile solution (e.g., PBS or a mixture of PBS and Matrigel).
-
Injection: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Measurement: Measure tumor dimensions with calipers every 2-3 days once tumors become palpable.
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
5. Drug Administration and Efficacy Evaluation:
-
Treatment Groups: Randomize mice into treatment and vehicle control groups when tumors reach a specific size (e.g., 100-200 mm³).
-
Dosing: Administer MRTX-1257 orally at various doses (e.g., 3, 10, 30, 100 mg/kg) daily for a specified period (e.g., 21-30 days).
-
Efficacy Endpoints: Monitor tumor growth inhibition, body weight changes, and overall animal health. At the end of the study, tumors can be excised for further analysis.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Protocol 3: Western Blot Analysis of pERK Inhibition
This protocol is for assessing the pharmacodynamic effect of MRTX-1257 by measuring the inhibition of ERK phosphorylation in tumor tissues.
1. Sample Preparation:
-
Tumor Lysates: Excise tumors from the xenograft study at specified time points after the final dose. Homogenize the tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
3. Antibody Incubation:
-
Primary Antibodies: Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Chemiluminescence: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Densitometry: Quantify the band intensities for pERK and total ERK.
-
Normalization: Normalize the pERK signal to the total ERK signal to determine the extent of inhibition.
Signaling Pathway
MRTX-1257 targets the KRAS G12C mutant protein, which is an upstream component of the RAS/MAPK signaling pathway. Inhibition of KRAS G12C leads to the downregulation of downstream signaling, including the phosphorylation of ERK.
Caption: MRTX-1257 inhibits the KRAS signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
Application Notes and Protocols for the Quantitative Assay of MRTX-1257 using MRTX-1257-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-1257 is a potent and selective covalent inhibitor of KRAS G12C, a key oncogenic driver in various cancers.[1][2] Accurate quantification of MRTX-1257 in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This document provides a detailed protocol for a sensitive and robust quantitative assay for MRTX-1257 in human plasma using a stable isotope-labeled internal standard, MRTX-1257-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variability in sample processing and instrument response, ensuring high accuracy and precision.[3]
The methodology described herein is based on established principles of bioanalytical method validation as outlined by the FDA and ICH guidelines, ensuring data integrity and reliability.[4][5][6][7]
Signaling Pathway and Mechanism of Action
MRTX-1257 selectively targets the cysteine residue at position 12 of the mutated KRAS G12C protein. By forming a covalent bond, it locks the protein in an inactive, GDP-bound state.[8] This prevents the downstream activation of signaling pathways, primarily the MAPK and PI3K pathways, which are critical for tumor cell proliferation, growth, and survival.[9]
Experimental Workflow
The overall workflow for the quantitative analysis of MRTX-1257 in plasma samples is depicted below. The process involves sample preparation by protein precipitation, followed by chromatographic separation and detection using LC-MS/MS.
Materials and Reagents
-
MRTX-1257 reference standard (purity ≥98%)
-
This compound internal standard (purity ≥98%)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical column: C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm particle size
Experimental Protocols
Preparation of Stock and Working Solutions
-
MRTX-1257 Stock Solution (1 mg/mL): Accurately weigh and dissolve MRTX-1257 in DMSO to a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
MRTX-1257 Working Solutions: Prepare serial dilutions of the MRTX-1257 stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the MRTX-1257 working solutions to achieve final concentrations ranging from 1 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 500 ng/mL
-
High QC (HQC): 4000 ng/mL
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| MRTX-1257 | 566.3 | 141.1 (example) |
| This compound | 572.3 | 147.1 (example) |
Note: The exact product ions should be optimized by infusing the analytes into the mass spectrometer. The proposed product ion for MRTX-1257 corresponds to a fragment of the 8-methylnaphthalene group. The product ion for the deuterated standard is shifted by 6 Da, assuming the deuterium labels are on a stable part of the molecule that remains in the fragment.
Data Analysis and Quantitative Data Summary
Data acquisition and processing should be performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of MRTX-1257 to this compound against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.
Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) |
| 1.0 | 0.0052 | 102.3 |
| 5.0 | 0.0261 | 99.8 |
| 25 | 0.130 | 100.5 |
| 100 | 0.525 | 101.2 |
| 500 | 2.61 | 99.5 |
| 1000 | 5.23 | 99.1 |
| 2500 | 13.05 | 98.7 |
| 5000 | 26.20 | 99.4 |
| Correlation Coefficient (r²) | >0.995 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy are evaluated by analyzing the QC samples in replicate (n=6) on three different days. The acceptance criteria are typically ±15% (±20% at the LLOQ) for both precision (as coefficient of variation, %CV) and accuracy (as percent deviation from nominal, %Bias).[10][11]
Intra-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %CV | %Bias |
| LLOQ | 1.0 | 1.05 | 8.2 | 5.0 |
| LQC | 3.0 | 2.95 | 6.5 | -1.7 |
| MQC | 500 | 508 | 4.1 | 1.6 |
| HQC | 4000 | 3950 | 3.5 | -1.3 |
Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %CV | %Bias |
| LLOQ | 1.0 | 1.08 | 10.5 | 8.0 |
| LQC | 3.0 | 2.90 | 8.1 | -3.3 |
| MQC | 500 | 515 | 5.3 | 3.0 |
| HQC | 4000 | 3900 | 4.2 | -2.5 |
Matrix Effect and Recovery
The matrix effect and recovery should be assessed to ensure that the method is not influenced by endogenous components of the plasma.
| QC Level | Matrix Factor | Recovery (%) |
| LQC | 0.98 | 92 |
| HQC | 1.02 | 95 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of MRTX-1257 in human plasma using LC-MS/MS with a deuterated internal standard. The described method is sensitive, specific, and robust, making it suitable for supporting preclinical and clinical studies of this promising KRAS G12C inhibitor. Adherence to the outlined procedures and validation criteria will ensure the generation of high-quality bioanalytical data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MRTX-1257 - MedChem Express [bioscience.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. database.ich.org [database.ich.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. users.aalto.fi [users.aalto.fi]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anivet.au.dk [anivet.au.dk]
Application Note: Quantitative Analysis of MRTX-1257-d6 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of MRTX-1257-d6 in human plasma. MRTX-1257 is a potent and selective covalent inhibitor of KRAS G12C.[1][2][3] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in quantification, correcting for matrix effects and variations in sample processing.[4] The method involves a straightforward protein precipitation for sample extraction, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving MRTX-1257.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical regulator of cell growth and proliferation. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, in particular, has been a focus of drug development, leading to the creation of covalent inhibitors that specifically target the mutant cysteine residue. MRTX-1257 is an orally active, irreversible covalent inhibitor of KRAS G12C.[1][2] Accurate quantification of such therapeutic agents in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Mass spectrometry-based methods are powerful tools for the quantitative analysis of drug candidates in complex biological samples.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it closely mimics the physicochemical properties of the analyte, thereby providing the most reliable correction for analytical variability.[4] This application note provides a detailed protocol for the detection and quantification of MRTX-1257 using its deuterated analog as an internal standard.
Experimental
Materials and Reagents
-
MRTX-1257 and this compound reference standards
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Acquity UPLC BEH C18 or equivalent)[7]
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Sample Preparation
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of MRTX-1257 and this compound in methanol.
-
From these, prepare working solutions at appropriate concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.
-
-
Protein Precipitation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (this compound) at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[7]
-
Mobile Phase A: 0.1% Formic acid in water[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min[8]
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for maximum signal intensity of MRTX-1257. Typical parameters may include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The precursor and product ions for MRTX-1257 and this compound should be determined by direct infusion of the individual compounds. The molecular weight of MRTX-1257 is 565.71 g/mol .[2] The most abundant precursor ion will likely be [M+H]+. The selection of product ions should be based on signal intensity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| MRTX-1257 | To be determined | To be determined | 100 | To be optimized | To be optimized |
| This compound | To be determined | To be determined | 100 | To be optimized | To be optimized |
Results and Data Presentation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
Linearity
The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| MRTX-1257 | 1 - 2000 | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples).
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | < 15% | ± 15% | < 15% | ± 15% |
| High QC | < 15% | ± 15% | < 15% | ± 15% |
Visualizations
Caption: Experimental workflow for the quantification of MRTX-1257 in human plasma.
Caption: Mechanism of action of MRTX-1257 on the KRAS signaling pathway.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of MRTX-1257 in human plasma. The use of its deuterated internal standard, this compound, ensures the accuracy and precision of the results. This protocol is suitable for supporting pharmacokinetic studies in the development of this targeted cancer therapeutic. The provided workflow and parameters can be adapted to other biological matrices and similar KRAS G12C inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method development and validation for novel targeted anticancer therapies adagrasib, capmatinib, ensartinib, entrectinib, larotrectinib, lorlatinib, pralsetinib, selpercatinib and sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Labeled MRTX-1257-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential use of a labeled and deuterated form of MRTX-1257, herein referred to as [¹⁸F]MRTX-1257-d6, for in vivo imaging studies. MRTX-1257 is a potent and selective covalent inhibitor of KRAS G12C, a key oncogenic driver in various cancers.[1][2][3][4] The deuteration of the molecule is intended to enhance metabolic stability, potentially leading to improved pharmacokinetic properties and clearer imaging signals in Positron Emission Tomography (PET).
Introduction
MRTX-1257 is an orally bioavailable, irreversible inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[3] This covalent modification locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival, such as the MAPK and PI3K pathways.[5][6] Preclinical studies have demonstrated significant anti-tumor activity of MRTX-1257 in xenograft models.[1][3]
The development of a radiolabeled version, such as with Fluorine-18 ([¹⁸F]), would enable non-invasive, real-time visualization and quantification of drug-target engagement, biodistribution, and pharmacodynamics in vivo.[7][8][9] The incorporation of deuterium at specific metabolically susceptible positions (d6) aims to reduce the rate of drug metabolism, which can be beneficial for PET imaging by minimizing the interference from radiometabolites.[10][11][12]
Principle of the Method
In vivo PET imaging with [¹⁸F]this compound allows for the non-invasive assessment of the KRAS G12C target in preclinical models. The radiotracer is administered systemically, and its distribution and accumulation in tissues are monitored over time using a PET scanner. The specific uptake in KRAS G12C-expressing tumors is expected to be higher compared to tissues that do not express the mutant protein. This enables the evaluation of target accessibility, drug delivery, and the potential for patient stratification in a clinical setting.
Data Presentation
Table 1: Preclinical Efficacy of MRTX-1257 in a MIA PaCa-2 Xenograft Model
| Dose Group (mg/kg, oral, daily) | Tumor Growth Inhibition | Response |
| 1 | Rapid | - |
| 3 | Rapid | Sustained Regression |
| 10 | Rapid | Sustained Regression |
| 30 | Rapid | Sustained Regression |
| 100 | Rapid | Complete Response |
| Data is based on non-deuterated MRTX-1257 and is presented as representative data.[1] |
Table 2: In Vitro Potency of MRTX-1257
| Assay | Cell Line | IC50 |
| KRAS dependent ERK phosphorylation | H358 | 900 pM |
| Data is based on non-deuterated MRTX-1257.[1][2] |
Signaling Pathway
The following diagram illustrates the KRAS G12C signaling pathway and the mechanism of inhibition by MRTX-1257.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. researchgate.net [researchgate.net]
- 11. Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Development of 18F-Labeled Deuterated Tropane Derivatives with High Metabolic Stability for PET Imaging of the Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with MRTX-1257
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and cell culture conditions for conducting experiments with MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C. The following information is intended to guide researchers in setting up robust and reproducible in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Overview and Mechanism of Action
MRTX-1257 is an irreversible inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By binding to this mutant, MRTX-1257 locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]
Below is a diagram illustrating the mechanism of action of MRTX-1257.
References
Preparing Stock Solutions of MRTX-1257 for In Vitro Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of MRTX-1257 stock solutions for in vitro experimental use. Adherence to these protocols is crucial for ensuring the consistency and reproducibility of experimental results.
Introduction
MRTX-1257 is a potent and selective, irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It functions by binding to the cysteine-12 residue of the mutant KRAS protein, locking it in an inactive, GDP-bound state.[4] This action inhibits downstream signaling through the MAPK/ERK pathway, leading to reduced tumor cell proliferation.[2][5][6] Accurate preparation of MRTX-1257 stock solutions is the first critical step in conducting reliable in vitro studies to evaluate its efficacy and mechanism of action.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for MRTX-1257 are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₃₉N₇O₂ | [1][7] |
| Molecular Weight | 565.71 g/mol | [1][5][7] |
| CAS Number | 2206736-04-9 | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >95% | [7] |
| Solubility in DMSO | 55 mg/mL (97.22 mM) to 100 mg/mL (176.76 mM) | [1][2][5][8] |
| Solubility in Ethanol | 10 mg/mL to 30 mg/mL | [2][9] |
| Solubility in Water | Insoluble | [2][10] |
| Storage (Solid) | -20°C, stored under nitrogen | [1][5] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [2] |
Experimental Protocols
Materials and Equipment
-
MRTX-1257 powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Calibrated micropipettes and sterile, filtered tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Protocol (10 mM in DMSO)
-
Pre-dissolution Steps:
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of MRTX-1257 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.66 mg of MRTX-1257 (Mass = Concentration × Volume × Molecular Weight).
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the MRTX-1257 powder. For a 10 mM solution from 5.66 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, place the tube in an ultrasonic bath for a short period.[5][8] Visually inspect the solution to ensure it is clear and free of any precipitate. If needed, gentle warming to 37°C can aid in solubilization.[8]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1][2]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[2] For short-term storage (up to 1 month), -20°C is acceptable.[1][2]
-
Preparation of Working Solutions
-
To prepare working solutions for in vitro assays, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. It is recommended to prepare working solutions fresh for each experiment.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Signaling Pathway of MRTX-1257
Caption: MRTX-1257 inhibits the active KRAS G12C mutant, blocking downstream signaling.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing MRTX-1257 stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. adooq.com [adooq.com]
- 11. MRTX1257|2206736-04-9|COA [dcchemicals.com]
Troubleshooting & Optimization
improving the stability of MRTX-1257-d6 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of MRTX-1257-d6 in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[1][2]
Q2: What are the initial signs of this compound instability in solution?
A2: Common indicators of instability include:
-
Precipitation or cloudiness: This suggests the compound is no longer fully dissolved, potentially due to solubility issues or degradation into less soluble products.
-
Color change: A noticeable change in the solution's color can indicate chemical degradation.
-
Decreased concentration: A reduction in the measured concentration of the active compound over time points to degradation.
-
Altered chromatographic profile: The emergence of new peaks or changes in the retention time or shape of the primary peak in HPLC analysis suggests the presence of degradation products.
-
Loss of biological activity: A diminished effect in experimental assays is a critical sign of compound instability.
Q3: Which solvents are recommended for dissolving this compound?
A3: DMSO is a commonly used solvent for creating stock solutions of this compound.[2] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2] For in vivo studies, a suspension can be prepared using a vehicle such as Captisol.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound solution stability.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The solution may be supersaturated, or the solvent may have absorbed water. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration using anhydrous DMSO. |
| Precipitation after dilution in aqueous buffer | The compound has limited solubility in aqueous solutions. | Increase the percentage of organic solvent in the final solution if compatible with your experimental system. The use of surfactants or other solubilizing agents may also be beneficial. |
| Loss of activity in a time-dependent manner | The compound is degrading under the experimental conditions. | Minimize the exposure of the solution to light and elevated temperatures. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. |
| Inconsistent results between experiments | This could be due to variability in solution preparation or handling. | Standardize the protocol for solution preparation, including the source and grade of solvents. Ensure accurate and consistent pipetting and dilution. |
| Appearance of new peaks in HPLC analysis | This indicates the formation of degradation products. | Review the storage and handling procedures. Consider performing a forced degradation study to identify the conditions causing degradation and to develop a stability-indicating analytical method. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method for evaluating the stability of this compound in a selected solvent and buffer system over time using High-Performance Liquid Chromatography (HPLC).
1. Materials
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
0.22 µm syringe filters
2. Preparation of Solutions
-
Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (or your experimental buffer) to a final concentration of 100 µM.
3. Stability Study Procedure
-
Dispense aliquots of the 100 µM working solution into several vials.
-
Analyze one vial immediately (T=0 time point) by HPLC.
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, 37°C).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial and analyze by HPLC.
4. HPLC Analysis
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: A wavelength at which this compound has maximum absorbance.
-
Injection Volume: 10 µL
5. Data Analysis
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
Visualizations
KRAS G12C Signaling Pathway
Caption: The KRAS G12C signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Overcoming Matrix Effects with MRTX-1257-d6 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRTX-1257-d6 as an internal standard to overcome matrix effects in the quantitative mass spectrometry analysis of MRTX-1257.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
The matrix effect is the alteration of ionization efficiency for a target analyte, such as MRTX-1257, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, tissue homogenate). This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.
Q2: How does a deuterated internal standard (d-IS) like this compound theoretically correct for matrix effects?
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium. The fundamental principle is that the d-IS has nearly identical physicochemical properties to the analyte.[1] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte.[1] By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect should be normalized, leading to more accurate and precise quantification.[1]
Q3: What are the primary advantages of using this compound over a structural analog as an internal standard?
The primary advantage of using a stable isotope-labeled internal standard like this compound is its near-identical chemical and physical properties to the analyte, MRTX-1257. This ensures that it co-elutes with the analyte and experiences the same degree of matrix effects, leading to more effective compensation. Structural analogs, on the other hand, may have different retention times and ionization efficiencies, making them less reliable for correcting matrix effects.
Q4: Can this compound perfectly correct for all matrix effects?
While highly effective, this compound may not perfectly correct for matrix effects in all situations. A slight difference in retention time between the analyte and the deuterated internal standard, known as the "isotope effect," can sometimes occur. If this separation is significant, the analyte and the d-IS may not experience the exact same matrix components as they elute, leading to differential matrix effects. Therefore, chromatographic conditions should be optimized to ensure co-elution.
Troubleshooting Guide
Issue 1: High variability in replicate injections of the same sample.
-
Possible Cause: Inconsistent matrix effects between injections. This can be due to a non-homogenized sample or issues with the LC-MS system.
-
Troubleshooting Steps:
-
Ensure Sample Homogeneity: Vortex samples thoroughly before injection.
-
Verify Co-elution: Check if the retention times of MRTX-1257 and this compound are as close as possible. A significant shift can lead to differential matrix effects.
-
Clean the Ion Source: A contaminated ion source can exacerbate matrix effects and lead to signal instability.
-
Evaluate Sample Preparation: Inconsistent recovery during sample preparation can also lead to variability. Ensure your protocol is robust and reproducible.
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: The internal standard is not adequately compensating for the matrix effect.
-
Troubleshooting Steps:
-
Perform a Matrix Factor Evaluation: Quantify the extent of the matrix effect using the protocol outlined in the "Experimental Protocols" section. If the IS-Normalized Matrix Factor is not close to 1, the compensation is not ideal.
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to improve the separation of MRTX-1257 from interfering matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove more of the interfering matrix components.
-
Issue 3: Low signal intensity for MRTX-1257, even at higher concentrations.
-
Possible Cause: Significant ion suppression is occurring.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This experiment can help identify the regions in the chromatogram where ion suppression is most severe. The goal is to shift the elution of MRTX-1257 away from these regions.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.
-
Optimize MS Parameters: Fine-tune ion source parameters such as gas flows, temperature, and voltages to improve the ionization of MRTX-1257.
-
Data Presentation
Table 1: Illustrative Data on the Impact of Matrix Effects on MRTX-1257 Signal with and without Internal Standard Correction.
| Sample Type | MRTX-1257 Peak Area (Analyte Only) | This compound Peak Area (IS) | Analyte/IS Ratio | % Ion Suppression (Analyte Only) |
| Neat Solution | 1,200,000 | 1,250,000 | 0.96 | 0% |
| Plasma Extract 1 | 650,000 | 680,000 | 0.956 | 45.8% |
| Plasma Extract 2 | 480,000 | 500,000 | 0.96 | 60.0% |
| Plasma Extract 3 | 890,000 | 930,000 | 0.957 | 25.8% |
This table demonstrates how the analyte/IS ratio remains consistent despite significant and variable ion suppression, leading to accurate quantification.
Table 2: Calculation of Recovery and Matrix Factor for MRTX-1257.
| Parameter | Calculation | Result | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | 92% | High efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 0.55 | Indicates significant ion suppression (45% suppression). |
| IS-Normalized MF | MF (Analyte) / MF (IS) | 0.99 | The deuterated IS is effectively compensating for the matrix effect. |
Refer to the "Experimental Protocols" section for definitions of Set A, B, and C.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of matrix effects to determine if this compound is adequately compensating for signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): MRTX-1257 and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank matrix (e.g., plasma) is extracted first, and then MRTX-1257 and this compound are spiked into the final extract.
-
Set C (Pre-Spike Matrix): MRTX-1257 and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Parameters: Use the peak areas from the analysis to calculate Recovery (RE), Matrix Factor (MF), and IS-Normalized Matrix Factor as described in Table 2.
Protocol 2: Sample Preparation using Protein Precipitation
A straightforward method for the extraction of MRTX-1257 from plasma.
Methodology:
-
Sample Aliquoting: To 100 µL of plasma sample, add 10 µL of this compound working solution (as internal standard).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Mandatory Visualizations
Caption: Workflow for Matrix Effect Evaluation.
Caption: Mechanism of Matrix Effect Compensation.
Caption: Simplified KRAS G12C Signaling Pathway and MRTX-1257 Inhibition.
References
Technical Support Center: Optimizing MRTX-1257-d6 Concentration for Internal Standard Use
Welcome to the technical support center for the use of MRTX-1257-d6 as an internal standard in analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. MRTX-1257 is a selective, irreversible, and covalent inhibitor of KRAS G12C.[1][2][3][4] Its deuterated analog, this compound, is an ideal internal standard for quantitative mass spectrometry analysis due to its similar chemical and physical properties to the parent compound.[5]
Frequently Asked Questions (FAQs)
Q1: What is MRTX-1257 and why is its deuterated form used as an internal standard?
MRTX-1257 is a potent and selective inhibitor of the KRAS G12C mutant protein, which is a key driver in several types of cancer.[1][2][3][6] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for an internal standard (IS).[7] This is because it shares nearly identical chemical and physical properties with the analyte (MRTX-1257), meaning it behaves similarly during sample preparation, chromatography, and ionization.[7][8] This allows the IS to accurately correct for variability in the analytical process, such as extraction efficiency and matrix effects.[8][9]
Q2: What is the optimal concentration for my this compound internal standard?
There is no single optimal concentration, as it depends on the specifics of your assay, including the expected concentration range of the analyte (MRTX-1257) in your samples and the sensitivity of your mass spectrometer. A common practice is to select a concentration that provides a signal intensity similar to the analyte at the midpoint of the calibration curve. This ensures that the detector response is in a linear range for both the analyte and the internal standard. A detailed experimental protocol for determining the optimal concentration is provided below.
Q3: Should this compound co-elute perfectly with MRTX-1257 in my chromatography?
Ideally, yes. However, a slight shift in retention time, known as a deuterium isotope effect, can sometimes be observed, with the deuterated compound often eluting slightly earlier.[10] While minor shifts are often acceptable, a significant separation can be problematic as the analyte and internal standard may be subjected to different matrix effects, leading to inaccurate quantification.[10] If you observe a significant shift, you may need to adjust your chromatographic conditions.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Variability (%CV) in QC Samples | 1. Inconsistent IS concentration. 2. Differential matrix effects. 3. IS instability. | 1. Verify Pipetting Accuracy: Ensure that the pipettes used for adding the IS are calibrated and that proper technique is used. 2. Optimize Chromatography: Adjust the mobile phase gradient or column to ensure co-elution of the analyte and IS.[10] 3. Assess IS Stability: Perform a stability study of the IS in the sample matrix and processing solvents (see experimental protocol). |
| Non-linear Calibration Curve | 1. Inappropriate IS concentration. 2. Crosstalk between analyte and IS signals. 3. Detector saturation. | 1. Re-optimize IS Concentration: The IS signal may be too high or too low relative to the analyte. Use the provided protocol to find a more suitable concentration. 2. Check Mass Transitions: Ensure that the selected precursor and product ions for the analyte and IS are distinct and do not have isotopic overlap. A mass difference of at least 4-5 Da is recommended.[11] 3. Dilute High-Concentration Samples: If the IS or high-concentration calibrators are saturating the detector, reduce the IS concentration or dilute the upper-end calibrators. |
| Drifting Internal Standard Signal Over a Run | 1. Isotopic (H/D) exchange. 2. Adsorption of the IS to vials or tubing. 3. Temperature fluctuations in the autosampler. | 1. Check for H/D Exchange: Incubate the IS in the mobile phase and sample matrix for an extended period and re-inject to see if the signal of the unlabeled analyte increases. Avoid highly acidic or basic conditions which can promote exchange.[7][10] 2. Use Low-Binding Vials: Switch to deactivated or low-binding autosampler vials and tubing. 3. Ensure Temperature Control: Verify that the autosampler is maintaining a consistent and cool temperature. |
| Signal Detected at Analyte m/z in Blank Samples with IS | 1. Impurity in the IS. 2. In-source fragmentation of the IS. | 1. Assess IS Purity: Inject a high concentration of the IS solution without the analyte to check for any signal at the analyte's mass transition. Contact the supplier for a certificate of analysis or a higher purity batch if significant unlabeled analyte is present.[7] 2. Optimize MS Source Conditions: Reduce the collision energy or cone voltage to minimize in-source fragmentation of the deuterated standard.[7] |
Experimental Protocol: Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative assay.
Objective: To find an IS concentration that yields a stable and reproducible signal, is not affected by the matrix, and provides accurate quantification of MRTX-1257 across the entire calibration range.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of MRTX-1257 in a suitable organic solvent (e.g., DMSO, Methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Working Solutions:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution.
-
Prepare a set of calibration standards for MRTX-1257 covering the expected analytical range (e.g., 0.1 to 200 ng/mL).
-
-
Experiment 1: IS Response Evaluation:
-
Spike a constant volume of each this compound working solution into a blank matrix (e.g., plasma, cell lysate).
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS and record the peak area of this compound for each concentration.
-
Goal: Select a concentration that gives a robust signal (e.g., peak area > 10,000) with good peak shape and is well above the limit of detection.
-
-
Experiment 2: Analyte Effect on IS Signal:
-
Select three concentrations of this compound from Experiment 1 (low, medium, high).
-
For each IS concentration, prepare three sets of samples in the blank matrix:
-
Blank matrix + IS (no analyte).
-
Blank matrix + IS + low concentration of MRTX-1257.
-
Blank matrix + IS + high concentration of MRTX-1257.
-
-
Process and analyze the samples.
-
Goal: The this compound peak area should be consistent (<15% variation) across all three sets for a given IS concentration. This indicates that the presence of the analyte does not suppress or enhance the IS signal.
-
-
Experiment 3: Calibration Curve Performance:
-
Using the most promising IS concentration from Experiment 2, prepare and analyze a full calibration curve for MRTX-1257.
-
Calculate the response factor (Analyte Area / IS Area) for each calibrator.
-
Plot the response factor versus the analyte concentration and perform a linear regression.
-
Goal: The calibration curve should have a correlation coefficient (r²) > 0.99 and the back-calculated concentrations of the calibrators should be within ±15% of their nominal values.
-
Data Summary and Interpretation:
The results of these experiments can be summarized in the following tables to facilitate decision-making.
Table 1: Internal Standard Response
| IS Concentration (ng/mL) | Mean Peak Area | %RSD (n=3) | Peak Shape |
| 1 | 2,500 | 8.5 | Poor |
| 5 | 15,000 | 4.2 | Good |
| 10 | 35,000 | 3.1 | Good |
| 50 | 180,000 | 2.5 | Good |
| 100 | 350,000 | 2.8 | Good |
Decision from Table 1: Concentrations of 5, 10, and 50 ng/mL are selected for further evaluation based on strong signal and good reproducibility.
Table 2: Analyte Effect on IS Signal
| IS Concentration (ng/mL) | IS Peak Area (Blank) | IS Peak Area (Low Analyte) | IS Peak Area (High Analyte) | % Variation |
| 5 | 14,800 | 15,200 | 13,900 | 8.8% |
| 10 | 34,500 | 35,100 | 33,800 | 3.8% |
| 50 | 182,000 | 155,000 | 148,000 | 18.7% |
Decision from Table 2: The 10 ng/mL concentration shows the least variation, indicating minimal influence from the analyte concentration. The 50 ng/mL concentration shows significant suppression at high analyte levels.
Table 3: Calibration Curve Performance with 10 ng/mL IS
| Calibrator Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 | 95.8 | 6.7 |
| 1 | 102.3 | 4.1 |
| 10 | 98.7 | 2.5 |
| 100 | 101.5 | 3.0 |
| 200 | 97.2 | 3.8 |
| Regression (r²) | 0.9989 |
Final Decision: A concentration of 10 ng/mL for this compound is optimal for this assay, providing a stable signal and a linear, accurate, and precise calibration curve.
Visualizations
KRAS Signaling Pathway and MRTX-1257 Inhibition
The following diagram illustrates the simplified KRAS signaling pathway and the mechanism of action for MRTX-1257.
Workflow for Optimizing Internal Standard Concentration
This flowchart outlines the decision-making process for selecting the appropriate concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ChemGood [chemgood.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRTX-1257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. benchchem.com [benchchem.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting Inconsistent Results in MRTX-1257 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with MRTX-1257 (Adagrasib), a selective and irreversible inhibitor of KRAS G12C.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Q1: We are observing significant variability in our IC50 values for MRTX-1257 across different experimental runs. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Here's a breakdown of potential causes and solutions:
-
Cell Line Integrity and Passage Number:
-
Problem: Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, which can alter their sensitivity to inhibitors.[1]
-
Troubleshooting:
-
-
Seeding Density and Confluency:
-
Problem: Cell density at the time of treatment can significantly impact drug response. Overly confluent or sparse cultures can lead to inconsistent results.[1]
-
Troubleshooting:
-
-
Compound Stability and Handling:
-
Problem: MRTX-1257, like many small molecules, can degrade with improper storage and handling, leading to reduced potency.
-
Troubleshooting:
-
Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.[1]
-
Aliquot the stock solution to minimize freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day.[2]
-
Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[2][3]
-
-
-
Assay Format (2D vs. 3D Culture):
-
Problem: Cells grown in traditional 2D monolayers can respond differently to drugs compared to those in 3D culture models (e.g., spheroids), which may better mimic the in vivo tumor microenvironment.[1]
-
Troubleshooting:
-
Issue 2: Lack of Expected Downstream Signaling Inhibition
Q2: We are not observing a significant decrease in p-ERK levels by Western blot after treating our KRAS G12C mutant cells with MRTX-1257. What could be the cause?
A2: A lack of p-ERK inhibition can be due to several factors, ranging from technical issues to biological resistance mechanisms.
-
Time Point of Analysis:
-
Antibody Quality:
-
Problem: The primary antibodies for p-ERK and total ERK may not be specific or sensitive enough.
-
Troubleshooting: Ensure your antibodies are validated for the application and run appropriate positive and negative controls.[4]
-
-
Intrinsic Resistance Mechanisms:
-
Problem: The cell line may have intrinsic mechanisms of resistance that bypass KRAS G12C inhibition.[4]
-
Troubleshooting:
-
Verify KRAS G12C Status: Confirm the KRAS G12C mutation status of your cell line via sequencing.[4]
-
Assess Basal RTK Activation: High baseline levels of activated receptor tyrosine kinases (RTKs) can compensate for KRAS G12C inhibition.[4] Consider performing assays in low-serum conditions to minimize growth factor-mediated RTK activation.[4]
-
Investigate Parallel Pathway Activation: The PI3K-AKT-mTOR pathway can be activated as a compensatory mechanism.[6] Co-treatment with inhibitors of upstream activators (e.g., SHP2 inhibitors) may be necessary to block feedback loops.[4][7]
-
-
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Q3: MRTX-1257 shows potent activity in our in vitro assays, but we are not seeing the expected tumor growth inhibition in our xenograft models. Why might this be?
A3: Discrepancies between in vitro and in vivo efficacy are common in drug development and can be attributed to several factors related to pharmacokinetics (PK) and the tumor microenvironment.
-
Pharmacokinetics and Drug Delivery:
-
Problem: Poor oral bioavailability, rapid metabolism, or inadequate tumor penetration can lead to sub-therapeutic concentrations of MRTX-1257 at the tumor site. MRTX-1257 has a reported oral bioavailability of 31% in mice.[3]
-
Troubleshooting:
-
Dosing and Formulation: Ensure the correct dose and formulation are being used. MRTX-1257 has shown efficacy in mouse models at doses ranging from 1 mg/kg to 100 mg/kg daily via oral gavage.[2][8] Complete and sustained tumor regression has been observed at higher doses (3-100 mg/kg).[2][8]
-
Pharmacodynamic (PD) Analysis: Perform a PD study to confirm target engagement in the tumor. This can be done by measuring p-ERK levels in tumor lysates at various time points after dosing.[9]
-
-
-
Tumor Microenvironment (TME) and Host Factors:
-
Problem: The TME can provide pro-survival signals that are not present in in vitro cultures. Additionally, the immune system can play a role in the response to KRAS inhibitors.[10][11]
-
Troubleshooting:
-
Model Selection: The choice of xenograft model is critical. Patient-derived xenograft (PDX) models may better recapitulate the heterogeneity and TME of human tumors.[5]
-
Immune Competent Models: If investigating the interplay with the immune system, syngeneic models in immunocompetent mice are necessary.[10][12] MRTX-1257 has been shown to remodel the TME to be more inflammatory.[11]
-
-
Data Presentation
Table 1: In Vitro Potency of MRTX-1257 in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (p-ERK Inhibition) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 900 pM | [2][3] |
| NCI-H358 | Non-Small Cell Lung Cancer | 1 nM | [5] |
| MIA PaCa-2 | Pancreatic Cancer | - | - |
| CT26 KRAS G12C+/+ | Colorectal Cancer | 20-50 nM (for radiosensitization) | [10][13] |
| LL2 WT (KRAS G12C+/-) | Lewis Lung Carcinoma | 100-500 nM | [13] |
Note: IC50 values can vary depending on the specific assay conditions and endpoint measured.
Table 2: In Vivo Efficacy of MRTX-1257 in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen (Oral) | Outcome | Reference |
| Mouse | MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg daily for 30 days | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment. | [2][14] |
| Mouse | H358 Xenograft | 30, 100 mg/kg daily | 61% and 79% tumor regression, respectively, at day 22. | [9] |
| Mouse | CT26 KRAS G12C+/+ Syngeneic | 50 mg/kg (3 doses) with Radiotherapy | Increased efficacy of radiotherapy, achieving durable responses. | [10] |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
-
Cell Treatment and Lysis:
-
Plate KRAS G12C mutant cells and allow them to adhere overnight.
-
Treat cells with MRTX-1257 at the desired concentrations and for the specified time points (e.g., 1, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of MRTX-1257 in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (e.g., DMSO).[1]
-
Incubate for 72-120 hours.
-
-
Assay and Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a plate reader.[4]
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
-
Visualizations
Caption: MRTX-1257 mechanism of action in the KRAS signaling pathway.
Caption: General experimental workflow for evaluating MRTX-1257 efficacy.
Caption: Troubleshooting decision tree for MRTX-1257 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatial multiplex analysis of lung cancer reveals that regulatory T cells attenuate KRAS-G12C inhibitor–induced immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MRTX-1257 enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]
- 14. axonmedchem.com [axonmedchem.com]
potential off-target effects of MRTX-1257 and its deuterated form
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRTX-1257 and its clinically evaluated analog, adagrasib (MRTX849). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of MRTX-1257?
Q2: Are there any data on a deuterated form of MRTX-1257?
A: Currently, there is no publicly available information regarding a deuterated form of MRTX-1257. Scientific literature and clinical trial databases do not describe the synthesis, development, or testing of a deuterated analog of this compound.
Q3: Adagrasib (MRTX849), an analog of MRTX-1257, has a known clinical safety profile. Can this inform potential off-target effects in a research setting?
A: Yes, while not a direct measure of molecular off-target binding, the adverse events observed in clinical trials of adagrasib can provide insights into potential systemic effects that may be relevant in preclinical research, especially in in vivo models. These adverse events could be due to on-target toxicities in normal tissues, downstream effects of sustained pathway inhibition, or currently unidentified off-target interactions. The most common treatment-related adverse events are gastrointestinal and hepatic in nature.
Q4: My non-KRAS G12C cell line is showing a response to MRTX-1257. What could be the cause?
A: This is an unexpected result based on the known selectivity of MRTX-1257. Here are a few troubleshooting steps:
-
Confirm Cell Line Identity: Verify the identity and KRAS mutation status of your cell line through sequencing.
-
Assess Compound Purity: Ensure the purity of your MRTX-1257 compound. Impurities could lead to unexpected biological activity.
-
Consider Experimental Conditions: High concentrations of the compound may lead to non-specific effects. Perform a dose-response experiment to determine if the effect is dose-dependent and occurs at clinically relevant concentrations.
-
Investigate Alternative Mechanisms: While unlikely, consider the possibility of a novel, uncharacterized off-target effect in your specific cellular context.
Quantitative Data Summary
The following tables summarize the on-target potency of MRTX-1257 and the clinical safety profile of its analog, adagrasib.
Table 1: On-Target Potency of MRTX-1257
| Parameter | Cell Line | IC50 Value | Description |
| KRAS dependent ERK phosphorylation | H358 | 0.9 nM | Inhibition of KRAS G12C mutant in human NCI-H358 cells assessed as a reduction in ERK phosphorylation.[1][4][5] |
| Cell Viability | Panel of KRAS G12C mutated cancer cell lines | 0.3 - 62 nM | Inhibition of cell growth in 3D ultra-low adherent (ULA) viability assays. |
Table 2: Summary of Common Treatment-Related Adverse Events (TRAEs) with Adagrasib (MRTX849) in Clinical Trials
| Adverse Event Category | Specific Events | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | 51 - 63 | <10 |
| General | Fatigue | 32 - 41 | <10 |
| Hepatic | Increased ALT/AST | ~28 | ~10 |
| Metabolic | Decreased Appetite | ~24 | <5 |
| Hematological | Anemia | Not specified | ~5 |
| Biochemical | Increased Lipase | Not specified | ~6 |
Note: Data is aggregated from various clinical trial reports of adagrasib.[6][7][8][9] Percentages are approximate and can vary between studies.
Experimental Protocols
Phospho-ERK (pERK) Inhibition Assay in H358 Cells
This protocol is a key method for evaluating the on-target potency of MRTX-1257.
Objective: To measure the inhibition of KRAS-dependent ERK phosphorylation in the KRAS G12C-mutant H358 cell line following treatment with MRTX-1257.
Methodology:
-
Cell Culture: Culture NCI-H358 cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Compound Preparation: Prepare a serial dilution of MRTX-1257 in DMSO. The final DMSO concentration in the cell culture media should be kept constant and low (e.g., <0.1%).
-
Treatment: Seed the H358 cells in 96-well plates. After allowing the cells to adhere, treat them with varying concentrations of MRTX-1257 for a specified incubation period (e.g., 3 hours).[2]
-
Cell Lysis: Following incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of pERK:
-
In-Cell Western: Fix and permeabilize the cells in the 96-well plate. Incubate with primary antibodies against phosphorylated ERK (pERK) and a loading control (e.g., total ERK or GAPDH). Subsequently, incubate with fluorescently labeled secondary antibodies. Read the fluorescence intensity using a compatible plate reader.
-
Western Blot: Collect the cell lysates, determine protein concentration, and perform SDS-PAGE followed by transfer to a PVDF membrane. Probe the membrane with primary antibodies against pERK and a loading control, followed by HRP-conjugated secondary antibodies. Visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the pERK signal and normalize it to the loading control. Plot the normalized pERK levels against the log of the MRTX-1257 concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target mechanism of MRTX-1257 in the KRAS signaling pathway.
Caption: Conceptual diagram of on-target versus potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Adagrasib Gains FDA Accelerated Approval for NSCLC with KRAS G12C Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. onclive.com [onclive.com]
- 8. Adagrasib: a novel inhibitor for KRASG12C-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Technical Support Center: Managing Compound Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound precipitation in cell culture media.
Troubleshooting Guide
Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.[1] This guide provides solutions for common scenarios.
| Observation | Potential Cause(s) | Recommended Solutions |
| Scenario 1: Precipitate Forms Immediately Upon Adding Compound to Media | - Exceeding Solubility Limit: The compound's concentration is higher than its maximum solubility in the aqueous media.[1] - Solvent Shock: A rapid change in solvent polarity when a concentrated stock (e.g., in DMSO) is diluted into the aqueous medium can cause the compound to crash out of solution.[2] | - Decrease Final Concentration: Lower the final concentration of the compound in the media.[1] - Optimize Stock Solution: Prepare a higher concentration stock solution in a suitable solvent like DMSO and use a smaller volume for the final dilution.[1] - Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium.[3] - Slow Addition & Mixing: Add the compound stock to the medium dropwise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations.[2] |
| Scenario 2: Precipitate Forms Over Time in the Incubator | - Temperature Shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the solubility of some compounds.[1] - pH Shift: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[1] - Interaction with Media Components: The compound may slowly interact with salts (e.g., calcium, phosphate), proteins, or other components in the media, forming insoluble complexes over time.[1][4] | - Pre-warm Media: Always pre-warm the cell culture media to the experimental temperature (e.g., 37°C) before adding the compound.[1] - Ensure Proper Buffering: Use a medium with a stable buffering system (e.g., HEPES) to maintain a consistent pH, and ensure the incubator's CO2 level is appropriate for the medium's bicarbonate concentration.[2] - Test Compound Stability: Assess the compound's stability in the specific cell culture medium over the intended duration of the experiment.[1] |
| Scenario 3: Cloudiness or Turbidity Appears in the Media | - Fine Particulate Precipitation: The compound may be forming very small, fine particles that are not easily visible as distinct crystals.[2] - Microbial Contamination: Bacterial or fungal contamination can also cause turbidity in the culture medium.[4] | - Microscopic Examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[1] - Instrumental Analysis: Measure the absorbance or light scattering of the media at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase compared to a control indicates precipitation.[2] - Aseptic Technique Review: If contamination is suspected, discard the culture and thoroughly review sterile techniques.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I visually identify compound precipitation?
A1: Compound precipitation can appear in several ways: a general cloudiness or haziness in the medium, the formation of fine particles visible to the naked eye or under a microscope, or the appearance of larger crystals, often on the surface of the culture vessel.[2] It is important to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of microorganisms visible under high magnification.[2]
Q2: What are the main reasons my compound is precipitating?
A2: Several factors can contribute to compound precipitation:
-
Physicochemical Properties: Many experimental compounds, especially in drug discovery, have low water solubility.[2]
-
Solvent Issues: The most common solvent for stock solutions is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into the aqueous culture medium, the sudden decrease in solvent polarity can cause the compound to precipitate.[2]
-
High Compound Concentration: Every compound has a maximum solubility in a given solvent system. Exceeding this concentration will inevitably lead to precipitation.[2]
-
Temperature Fluctuations: Solubility is often temperature-dependent. Moving media from cold storage to a 37°C incubator can cause some compounds to precipitate. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[2][4]
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state of a compound, which in turn affects its solubility.[2]
-
Interactions with Media Components: Media components like salts, amino acids, and proteins can interact with the compound, leading to the formation of insoluble complexes.[2]
Q3: My compound is dissolved in DMSO, but it precipitates when added to the cell culture medium. How can I fix this?
A3: This is a common issue known as "solvent shock." Here are some strategies to prevent it:
-
Minimize Final DMSO Concentration: While DMSO is excellent for dissolving hydrophobic compounds, its final concentration in the culture medium should typically be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid both precipitation and cytotoxicity.[1]
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your stock solution into the media. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Slow Addition and Mixing: Add the stock solution to the pre-warmed media slowly and with gentle agitation. This helps to disperse the compound quickly and avoid localized high concentrations.[2]
-
Consider Co-solvents: In some cases, using other co-solvents like ethanol or polyethylene glycol (PEG) in combination with DMSO can improve solubility. However, the compatibility and potential toxicity of any co-solvent must be carefully evaluated for your specific cell line.[2]
Q4: Can the type of cell culture medium affect my compound's solubility?
A4: Yes, the composition of the cell culture medium can significantly impact compound solubility.[1] Different media formulations (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, vitamins, and other components.[2] For instance, media with higher concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[2] If you encounter precipitation issues, testing the solubility of your compound in different base media, if your experimental design allows, can be beneficial.[2]
Q5: How do pH and temperature affect compound solubility?
A5: The solubility of many compounds is influenced by pH and temperature. For ionizable compounds, pH is a critical factor. The solubility of a weak acid, for instance, will increase as the pH becomes more basic.[5][6] Temperature can also have a significant effect, though its influence is compound-specific.[5] For some compounds, an increase in temperature can improve solubility, while for others, it may have the opposite effect.
Quantitative Data on Compound Solubility
The following table provides illustrative data on how pH and temperature can influence the solubility of specific compounds. Note: This data is for example purposes, and actual solubility in your specific cell culture medium may vary.
| Compound | Parameter | Condition 1 | Solubility (µg/mL) | Condition 2 | Solubility (µg/mL) |
| Weak Acid (e.g., Ibuprofen) | pH | 5.0 | 21 | 7.4 | 1300 |
| Weak Base (e.g., Verapamil) | pH | 5.0 | >1000 | 7.4 | 80 |
| Compound A | Temperature | 25°C | 50 | 37°C | 85 |
| Compound B | Temperature | 25°C | 120 | 37°C | 95 |
Q6: How can I determine the maximum soluble concentration of my compound in my specific cell culture system?
A6: Determining the kinetic solubility of your compound under your experimental conditions is crucial.[2] A common method involves preparing a series of dilutions of your compound in the cell culture medium, incubating for a defined period, and then assessing for precipitation either visually or instrumentally.[2] A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section of this guide.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in a 96-Well Plate
Objective: To determine the highest concentration of a test compound that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
Test compound
-
100% DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile 96-well plates (clear bottom for absorbance reading)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare Compound Stock: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Prepare Dilution Series in DMSO: In a 96-well plate, perform a serial dilution of your stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[2]
-
Add Cell Culture Medium to Assay Plate: To a separate clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.[2]
-
Add Compound Dilutions to Assay Plate: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.[2]
-
Incubate: Incubate the assay plate at 37°C for a period relevant to your experiment (e.g., 2, 4, or 24 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, crystals).
-
Instrumental Analysis: Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering compared to a vehicle control (medium + 1% DMSO) indicates precipitation.[2]
-
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.[2]
Visualizations
Caption: A workflow for troubleshooting compound precipitation.
Caption: The "Solvent Shock" phenomenon leading to precipitation.
Caption: Effect of pH on the solubility of a weak acid compound.
References
addressing isotopic interference in MRTX-1257-d6 analysis
Welcome to the Technical Support Center for the bioanalysis of MRTX-1257. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential challenges during the quantitative analysis of MRTX-1257 using its deuterated internal standard, MRTX-1257-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
Isotopic interference can occur during mass spectrometry when the isotopic signature of the analyte (MRTX-1257) overlaps with the signal of its deuterated internal standard (this compound). This can lead to inaccurate quantification.[1][2] This phenomenon is more pronounced when the concentration of the analyte is significantly higher than that of the internal standard.[2]
Q2: Why is a deuterated internal standard like this compound used?
Deuterated internal standards are the preferred choice in quantitative LC-MS/MS assays.[3] Since they are chemically almost identical to the analyte, they co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[3][4] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: What are the potential consequences of uncorrected isotopic interference?
Uncorrected isotopic interference can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's true concentration. This can significantly impact pharmacokinetic and other downstream data interpretations.
Q4: How can I identify if isotopic interference is affecting my results?
You can assess this by analyzing a high-concentration sample of unlabeled MRTX-1257 while monitoring the mass transition of this compound. If a signal is detected at the retention time of MRTX-1257, it indicates a contribution from the natural isotopes of the analyte to the internal standard's signal.
Q5: What are the primary strategies to mitigate isotopic interference?
The main strategies include:
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate any interfering species from the analyte and internal standard.
-
Mass Spectrometry Resolution: Using a high-resolution mass spectrometer can help distinguish between the analyte and internal standard signals.
-
Mathematical Correction: Applying a correction factor to the measured response of the internal standard to account for the contribution from the analyte.[2][5]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Non-linear calibration curve, especially at the high end. | Isotopic contribution from high concentrations of MRTX-1257 to the this compound signal.[2] | 1. Prepare a sample with a high concentration of unlabeled MRTX-1257 and no internal standard. Monitor the MRM transition for this compound to confirm crosstalk.2. Implement a mathematical correction algorithm in your data processing software.[2] |
| Poor accuracy and precision in quality control samples. | Inconsistent isotopic interference across the concentration range. | 1. Ensure that the concentration of the internal standard is appropriate and consistent across all samples.2. Re-evaluate the isotopic purity of your this compound standard. |
| Unexpectedly high signal for the internal standard in certain samples. | Contribution from a co-eluting, isobaric interference from the sample matrix. | 1. Review the sample matrix for potential isobaric compounds.2. Optimize chromatographic conditions to achieve better separation.3. If separation is not possible, a different precursor-product ion transition may be needed. |
Experimental Protocols
Protocol: Quantification of MRTX-1257 in Plasma using LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from low to high organic phase should be optimized to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative): Since specific transitions for MRTX-1257 and its d6 analogue are not publicly available, the following are hypothetical examples based on the molecular weight of MRTX-1257 (565.71 g/mol ). These would need to be optimized by direct infusion of the compounds.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MRTX-1257 | 566.3 | Fragment 1 | Optimize |
| 566.3 | Fragment 2 | Optimize | |
| This compound | 572.3 | Corresponding Fragment 1 | Optimize |
| 572.3 | Corresponding Fragment 2 | Optimize |
3. Data Analysis and Correction for Isotopic Interference
-
Integrate the peak areas for both MRTX-1257 and this compound.
-
Calculate the response ratio (Analyte Area / Internal Standard Area).
-
To correct for isotopic interference, first determine the contribution factor (CF). This is done by injecting a known high concentration of unlabeled MRTX-1257 and measuring the peak area in the this compound MRM channel.
-
CF = (Area of MRTX-1257 in IS channel) / (Area of MRTX-1257 in analyte channel)
-
-
Apply the correction to the internal standard area in all samples:
-
Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)
-
-
Calculate the corrected response ratio:
-
Corrected Ratio = Measured Analyte Area / Corrected IS Area
-
-
Quantify the concentration of MRTX-1257 using the calibration curve constructed with the corrected ratios.
Visualizations
KRAS G12C Signaling Pathway and Inhibition by MRTX-1257
Caption: MRTX-1257 inhibits the KRAS G12C signaling pathway.
Workflow for Addressing Isotopic Interference
Caption: A logical workflow for identifying and correcting isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of MRTX-1257
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of MRTX-1257.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo studies with MRTX-1257, focusing on common challenges related to its formulation and administration.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of MRTX-1257 after oral administration. | Poor aqueous solubility of MRTX-1257 leading to incomplete dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Consider micronization or nanosizing of the MRTX-1257 drug substance to increase the surface area for dissolution. 2. Formulation as an Amorphous Solid Dispersion (ASD): Dispersing MRTX-1257 in a polymer matrix can prevent crystallization and enhance solubility. Common polymers for ASD include PVP, HPMC, and chitosan.[1][2] 3. Utilize Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like MRTX-1257 in the GI tract.[3][4] These systems form fine emulsions upon contact with GI fluids, facilitating drug absorption. |
| Precipitation of MRTX-1257 in the GI tract upon dilution of a solubilizing formulation. | The drug concentration exceeds its solubility limit as the formulation disperses in the larger volume of GI fluids. | 1. Incorporate Precipitation Inhibitors: Include polymers in your formulation that can help maintain a supersaturated state of the drug in the GI tract. 2. Optimize Surfactant/Co-surfactant Ratio in SEDDS: A well-optimized SEDDS formulation will form stable nano- or micro-emulsions that protect the drug from precipitation.[5] |
| High inter-individual variability in pharmacokinetic (PK) profiles. | Food effects, variability in GI pH, and motility can significantly impact the absorption of poorly soluble drugs. | 1. Administer with a High-Fat Meal: For lipophilic compounds, administration with a high-fat meal can sometimes enhance absorption, although this needs to be tested systematically.[3] 2. pH-modifying Excipients: For drugs with pH-dependent solubility, including acidic or basic excipients in the formulation can help to maintain a more favorable local pH for dissolution.[6] 3. Standardize Dosing Conditions: Ensure consistent fasting/feeding protocols across all study animals to minimize variability. |
| Suspected poor permeability across the intestinal epithelium. | While MRTX-1257's primary bioavailability challenge is likely its solubility, poor permeability could also be a contributing factor. | 1. Incorporate Permeation Enhancers: Certain excipients, such as some medium-chain fatty acids, can transiently increase the permeability of the intestinal epithelium.[7] 2. Consider Alternative Routes of Administration: For initial efficacy studies where oral bioavailability is a significant hurdle, intraperitoneal (IP) or intravenous (IV) administration can be used to ensure adequate systemic exposure. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo use of MRTX-1257.
Q1: What is the reported oral bioavailability of MRTX-1257 in preclinical models?
A1: In mice, MRTX-1257 exhibited an oral bioavailability of 31% when administered at a dose of 30 mg/kg.[3][8][9][10]
Q2: What are some suggested starting formulations for in vivo oral dosing of MRTX-1257 in mice?
A2: Based on available data and general practices for poorly soluble compounds, you could consider the following formulations for preclinical studies. Always perform small-scale compatibility and stability studies before in vivo administration.
| Formulation Component | Example Vehicle | Preparation Notes |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water | Homogenize to ensure a uniform suspension. |
| Lipid-Based Solution/Suspension | Corn oil | May require co-solvents like DMSO (up to 10%) for initial solubilization before suspension in the oil. |
| Solubilizing Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Add components sequentially, ensuring the drug is fully dissolved in DMSO before adding other excipients. |
| Cyclodextrin-Based Formulation | 20% Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline | Can improve the solubility of hydrophobic compounds. May require sonication to aid dissolution. |
Note: The table above is based on common preclinical formulation strategies and a product data sheet for MRTX-1257.[11]
Q3: What are some key experimental considerations when evaluating different MRTX-1257 formulations in vivo?
A3: To effectively compare formulations, it is crucial to:
-
Maintain a Consistent Dose: Use the same dose of MRTX-1257 across all formulation groups.
-
Include a Pharmacokinetic (PK) Arm: Collect blood samples at multiple time points to determine key PK parameters such as Cmax, Tmax, and AUC.
-
Assess Target Engagement: In addition to measuring plasma concentrations, it is beneficial to assess the inhibition of KRAS signaling in tumor tissue to correlate exposure with efficacy.[3][9]
-
Monitor for Toxicity: Observe the animals for any signs of toxicity that might be related to the drug or the formulation excipients.
Q4: Can MRTX-1257 be combined with other therapies to enhance its efficacy?
A4: Yes, preclinical studies have shown that MRTX-1257 can be combined with other treatments. For instance, it has been demonstrated to act as a potent radiosensitizer, increasing the efficacy of radiation therapy in KRAS G12C-mutated tumor models.[4][7][12][13] Combination with other targeted therapies, such as mTOR inhibitors, has also shown promise in preclinical settings.[14]
Key Experimental Protocols
Below are detailed methodologies for experiments relevant to assessing and enhancing the bioavailability of MRTX-1257.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or athymic nude mice for xenograft studies).
-
Formulation Preparation: Prepare MRTX-1257 in the desired vehicle (refer to the FAQ table for examples). Ensure the formulation is homogeneous before administration.
-
Dosing: Administer MRTX-1257 via oral gavage at a specific dose (e.g., 30 mg/kg or 50 mg/kg as cited in preclinical studies).[3][12] For intravenous administration to determine absolute bioavailability, a lower dose (e.g., 3 mg/kg) can be used.[10]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of MRTX-1257 in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 2: Assessment of KRAS Signaling Inhibition in Tumor Xenografts
-
Tumor Model: Implant a KRAS G12C-mutant cell line (e.g., MIA PaCa-2 or NCI-H358) subcutaneously into immunocompromised mice.[3][8]
-
Treatment: Once tumors reach a specified size, treat the mice with MRTX-1257 at the desired dose and schedule.
-
Tissue Collection: At selected time points after the final dose, euthanize the animals and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of downstream effectors of KRAS signaling, such as ERK (p-ERK).[3][8] A decrease in the p-ERK/total ERK ratio indicates target engagement.
Visualizations
Signaling Pathway
Caption: MRTX-1257 covalently binds to and inhibits KRAS-G12C.
Experimental Workflow
Caption: Workflow for enhancing MRTX-1257 bioavailability.
Logical Relationship
Caption: Factors influencing MRTX-1257 oral bioavailability.
References
- 1. lonza.com [lonza.com]
- 2. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. senpharma.vn [senpharma.vn]
- 7. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 13. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
protocol modifications for sensitive cell lines with MRTX-1257
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the KRAS G12C inhibitor, MRTX-1257, particularly with sensitive cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is MRTX-1257 and how does it work?
MRTX-1257 is a potent, selective, and orally active inhibitor that irreversibly binds to the mutant KRAS G12C protein.[1][2][3] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[4] Consequently, it blocks downstream signaling pathways, most notably the MAPK pathway, leading to an inhibition of ERK phosphorylation and subsequent anti-tumor activity.[2][5]
Q2: In which cancer cell lines is MRTX-1257 effective?
MRTX-1257 has demonstrated broad anti-tumor activity in a variety of human cancer cell lines harboring the KRAS G12C mutation.[5][6] These include non-small cell lung cancer (NSCLC) lines like NCI-H358 and pancreatic cancer lines such as MIA PaCa-2.[6][7] The sensitivity to MRTX-1257 can vary, with IC50 values for cell viability ranging from 0.2 to 62 nM in an extended panel of KRAS G12C mutant cell lines.[5]
Troubleshooting Guide
Issue 1: High variability in cell viability (IC50) assays.
Q: We are observing significant variability in our IC50 values for MRTX-1257 across different experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Line Integrity and Passage Number: Genetic and phenotypic drift can occur in cancer cell lines over time and with increasing passage numbers, altering their sensitivity to inhibitors.[8] It is crucial to use cell lines from a reputable source (e.g., ATCC) and to thaw fresh, low-passage cells after a defined number of passages.[8]
-
Seeding Density and Confluency: The cell density at the time of treatment significantly impacts drug response.[8] Both overly confluent and sparse cultures can lead to inconsistent results. It is important to optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase when the inhibitor is added.[8]
-
Inhibitor Preparation and Storage: Improper storage or repeated freeze-thaw cycles of MRTX-1257 can cause degradation.[8] To ensure potency, prepare fresh dilutions from a concentrated stock for each experiment and aliquot the stock solution to minimize freeze-thaw cycles.[8]
-
Assay Format (2D vs. 3D): The choice of a 2D or 3D cell culture model can significantly affect the IC50 values. While 2D cultures are common, 3D models like spheroids may provide more physiologically relevant data but might require re-optimization of the assay.[8]
Issue 2: Poor or no response to MRTX-1257 in a known KRAS G12C mutant cell line.
Q: My KRAS G12C mutant cell line is showing a poor response to MRTX-1257 in a cell viability assay. What could be the reason?
A: A lack of response could be due to several factors:
-
High Basal Receptor Tyrosine Kinase (RTK) Activation: Some cell lines may have high baseline levels of activated RTKs, which can quickly compensate for the inhibition of KRAS G12C.[9]
-
Co-occurring Mutations: The presence of other genetic alterations, such as mutations in TP53 or STK11, or amplifications in other oncogenes like MET or BRAF, can activate parallel survival pathways, making the cells less dependent on the KRAS G12C-driven MAPK pathway.[8]
-
Feedback Reactivation of MAPK Pathway: Even with continuous treatment, reactivation of the MAPK pathway can occur. This can be observed as a rebound in the levels of phosphorylated ERK (pERK) after an initial decrease.[5]
Issue 3: No significant decrease in p-ERK levels after MRTX-1257 treatment.
Q: We are not observing a significant decrease in p-ERK levels by Western blot after treating our cells with MRTX-1257. What should we check?
A: If you are not seeing the expected decrease in p-ERK, consider the following:
-
Time Point of Analysis: Feedback reactivation of the MAPK pathway can happen quickly. It is advisable to perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to capture the initial inhibition and any subsequent rebound of p-ERK.[9]
-
Inhibitor Concentration: The concentration of MRTX-1257 used may be insufficient for complete target engagement. Titrating the inhibitor concentration will help determine the optimal dose for maximal p-ERK inhibition.[9]
-
Lysis Buffer Composition: Ensure your lysis buffer contains both protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins during sample preparation.[8][9]
-
Antibody Quality: Verify that the primary antibodies for both p-ERK and total ERK are validated and functioning correctly. Running appropriate positive and negative controls is essential.[9]
Data Summary
Table 1: In Vitro IC50 Values for KRAS G12C Inhibitors
| Cell Line | Inhibitor | Assay Format | IC50 (nM) | Reference |
| KRAS G12C-mutant | MRTX849 | 2D | 10 - 973 | [8] |
| KRAS G12C-mutant | MRTX849 | 3D | 0.2 - 1042 | [8] |
| H358 | MRTX-1257 | 2D (pERK) | ~0.9 | [8] |
| MIA PaCa-2 | MRTX1133 (G12D) | 2D | 200 | [8] |
| MIA PaCa-2 | MRTX1133 (G12D) | 3D Spheroid | 3.1 | [8] |
| Human KRAS G12C Lung Cancer Cell Lines | MRTX-1257 | Not Specified | 0.1 - 356 | [10] |
| Human KRAS G12C Lung Cancer Cell Lines | AMG-510 | Not Specified | 0.3 - 2534 | [10] |
Experimental Protocols
Standard Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Inhibitor Treatment:
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate reader.[8]
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
-
Western Blotting for p-ERK Analysis
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204) and total ERK overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection and Analysis:
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of MRTX-1257.
Caption: Experimental workflow for a standard cell viability assay using MRTX-1257.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Non Small Cell Lung Cancer - selinexor + MRTX1257 - KRAS G12C - LARVOL VERI [veri.larvol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
comparing the efficacy of MRTX-1257 vs adagrasib (MRTX849)
An Objective Comparison of MRTX-1257 and Adagrasib (MRTX849) for KRAS G12C Inhibition
For researchers and professionals in the field of oncology and drug development, this guide provides a detailed comparison of two selective KRAS G12C inhibitors: MRTX-1257 and adagrasib (also known as MRTX849). This comparison is based on available preclinical and clinical data to objectively assess their efficacy and mechanisms of action.
Mechanism of Action
Both MRTX-1257 and adagrasib are orally available small molecules that function as selective, irreversible, covalent inhibitors of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation, a substitution of glycine to cysteine at codon 12, leads to the KRAS protein being locked in an active, GTP-bound state.[3][4] This results in constitutive activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[2][3]
MRTX-1257 and adagrasib selectively bind to the cysteine residue of the KRAS G12C mutant.[4][5] This covalent and irreversible binding locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and leading to tumor cell death.[6][7]
Preclinical Efficacy
Preclinical studies have demonstrated the potent and selective activity of both inhibitors against KRAS G12C-mutant cancer cells.
| Parameter | MRTX-1257 | Adagrasib (MRTX849) | Reference |
| Target | KRAS G12C | KRAS G12C | [1][6] |
| Binding | Irreversible, covalent | Irreversible, covalent | [2][5] |
| IC50 (ERK Phosphorylation) | 900 pM (in H358 cells) | 5 nM | [1][8] |
| Cell Line Growth Inhibition | IC50 values ranging from 0.3 to 62 nM in 16 out of 17 KRAS G12C-mutant cell lines. Inactive in non-KRAS G12C-mutant cell lines. | Potent inhibitor of KRAS G12C | [8][9] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition in MIA PaCa-2 G12C xenograft model. At 100 mg/kg daily, led to complete and sustained responses. Showed broad-spectrum antitumor activity in 18 out of 23 patient-derived xenograft models. | Demonstrated tumor regression and extended survival in multiple preclinical brain metastases models. | [1][8][9] |
| Bioavailability (mouse) | 31% | High oral bioavailability and CNS penetration | [5][7] |
Clinical Efficacy of Adagrasib
Adagrasib has undergone extensive clinical evaluation, primarily through the KRYSTAL series of trials, and has received accelerated approval from the FDA for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[10][11][12] MRTX-1257 is currently in the preclinical stage of development.[13]
KRYSTAL-1 Phase 2 Study (NSCLC)
| Endpoint | Result | Reference |
| Objective Response Rate (ORR) | 42.9% | [14] |
| Disease Control Rate (DCR) | 80% | [15] |
| Median Duration of Response (DOR) | 8.5 months | [15] |
| Median Progression-Free Survival (PFS) | 6.5 months | [14] |
| Median Overall Survival (OS) | 12.6 months | [14] |
KRYSTAL-12 Phase 3 Study (NSCLC)
This study compared adagrasib to standard-of-care chemotherapy (docetaxel).
| Endpoint | Adagrasib | Docetaxel | Reference |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.8 months | [16] |
| Objective Response Rate (ORR) | 32% | 9% | [16] |
| Median Duration of Response (DOR) | 8.3 months | 5.4 months | [16] |
Efficacy in Brain Metastases
Adagrasib has shown encouraging activity against central nervous system (CNS) metastases.[17] In a cohort of patients with stable, treated brain metastases, adagrasib achieved an intracranial objective response rate of 33.3%.[14][15] Preclinical models also demonstrated that adagrasib penetrates the cerebrospinal fluid and leads to tumor regression in the brain.[8][18]
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below are summaries of the general methodologies used in key preclinical and clinical experiments.
In Vitro Cell-Based Assays
-
Cell Lines: A panel of human cancer cell lines with and without the KRAS G12C mutation were used.
-
Method: Cells were treated with increasing concentrations of the inhibitor. Cell viability was assessed using assays such as CellTiter-Glo. To assess the inhibition of downstream signaling, levels of phosphorylated ERK (pERK) were measured by western blotting or ELISA.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of the compound.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) were subcutaneously implanted with human cancer cells harboring the KRAS G12C mutation (e.g., MIA PaCa-2, H358).[1][9]
-
Treatment: Once tumors reached a specified size, mice were treated with the inhibitor (e.g., MRTX-1257 administered orally daily) or vehicle control.[1]
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., measuring the level of target engagement and downstream pathway inhibition).[9]
Clinical Trial (KRYSTAL-1)
-
Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.[10]
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring the KRAS G12C mutation who had received prior systemic therapy.[19]
-
Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.[19]
-
Endpoints: The primary endpoint for the Phase 2 portion was objective response rate as assessed by a blinded independent central review. Secondary endpoints included duration of response, progression-free survival, and overall survival.[15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12C signaling pathway and the mechanism of inhibition by MRTX-1257 and adagrasib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Adagrasib used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 11. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. MRTX-1257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 15. Investigational Adagrasib Delivers Positive Results in Registration-Enabling Study of Patients with KRASG12C-Mutated Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 16. KRAS Inhibitor Reduces Progression Risk in Pretreated Lung Cancer | MedPage Today [medpagetoday.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MRTX-1257 (Adagrasib) and Sotorasib (AMG 510) in KRAS G12C Models
A detailed guide for researchers and drug development professionals on the preclinical and clinical performance of two leading KRAS G12C inhibitors.
The discovery of small molecules that can directly target the KRAS G12C mutation, long considered an "undruggable" target, has marked a significant breakthrough in oncology. Two front-runners in this therapeutic class, MRTX-1257 (adagrasib) and sotorasib (AMG 510), have shown considerable promise in treating KRAS G12C-mutated solid tumors. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding and evaluation of these two inhibitors.
Mechanism of Action: Covalent Inhibition of the Switch-II Pocket
Both adagrasib and sotorasib are orally bioavailable, selective, and irreversible covalent inhibitors of the KRAS G12C mutant protein.[1] They function by binding to the mutant cysteine residue at position 12, which is not present in the wild-type KRAS protein. This covalent binding locks the KRAS G12C protein in an inactive, GDP-bound state.[1] By trapping KRAS in this "off" conformation, these inhibitors prevent its interaction with downstream effector proteins, thereby inhibiting oncogenic signaling pathways crucial for tumor cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[1]
While both drugs target the same mutant protein, there are subtle differences in their binding mechanisms. Sotorasib binds to the cysteine of KRAS G12C, while adagrasib binds directly to the amino acid.[1] This distinction, along with other structural differences, may contribute to their varying pharmacokinetic properties and clinical profiles.
Preclinical Efficacy: A Comparative Summary
Both adagrasib and sotorasib have demonstrated potent and selective inhibition of cell growth in KRAS G12C-mutant cancer cell lines in preclinical studies.
In Vitro Cellular Activity
| Cell Line | Cancer Type | MRTX-1257 (Adagrasib) IC50 (nM) | Sotorasib (AMG 510) IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~10-100 | ~6-9 |
| MIA PaCa-2 | Pancreatic Cancer | ~10-100 | ~9 |
| Other KRAS G12C lines | Various | 10 - 973 (2D), 0.2 - 1042 (3D)[2] | 4 - 32[3] |
Note: Direct head-to-head comparisons of IC50 values in the same panel of cell lines from a single study are limited in publicly available data. The values presented are aggregated from multiple sources and should be interpreted with caution.
In Vivo Tumor Growth Inhibition
In xenograft models of KRAS G12C-mutated cancers, both adagrasib and sotorasib have been shown to induce tumor regression.
-
MRTX-1257 (Adagrasib): In preclinical models, adagrasib has demonstrated significant anti-tumor activity. For instance, in a phase 1/2 trial, an objective response rate (ORR) of 43% and a disease control rate (DCR) of 80% were observed in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).[4]
-
Sotorasib (AMG 510): Sotorasib has also shown robust in vivo efficacy. In preclinical tumor models, daily oral administration of sotorasib led to tumor regression.[5] In clinical trials, sotorasib demonstrated an ORR of 37.1% and a DCR of 80.6% in patients with previously treated KRAS G12C-mutated NSCLC.[3]
Pharmacokinetic Profiles
The pharmacokinetic properties of adagrasib and sotorasib differ, which may influence their clinical activity and dosing schedules.
| Parameter | MRTX-1257 (Adagrasib) | Sotorasib (AMG 510) |
| Half-life (t1/2) | ~23 hours[4] | ~5.5 hours |
| CNS Penetration | Yes, demonstrated intracranial activity[1] | Limited data available, but generally considered to have lower CNS penetration |
| Dosing | 600 mg twice daily | 960 mg once daily |
Adagrasib's longer half-life and ability to penetrate the central nervous system (CNS) are notable differentiating factors.[1][4] The intracranial activity of adagrasib has been observed in clinical trials, suggesting its potential to treat or prevent brain metastases.[1]
Clinical Efficacy in NSCLC
Both adagrasib and sotorasib have received regulatory approval for the treatment of patients with KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy. Clinical trial data provides a basis for comparing their efficacy in this patient population.
| Clinical Trial | Drug | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KRYSTAL-1 (Phase 2) | Adagrasib | 43% | 6.5 months | 12.6 months |
| CodeBreaK 200 (Phase 3) | Sotorasib | 28.1% | 5.6 months | 10.6 months |
| KRYSTAL-12 (Phase 3) | Adagrasib | 32% | 5.5 months | Not yet reported |
| CodeBreaK 100 (Phase 2) | Sotorasib | 37.1% | 6.8 months | 12.5 months |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.
A matching-adjusted indirect comparison (MAIC) of the KRYSTAL-12 and CodeBreaK 200 trials suggested that sotorasib and adagrasib have comparable efficacy in previously treated advanced KRAS G12C-mutated NSCLC.[6] However, in patients with baseline brain metastases, PFS point estimates favored sotorasib.[6]
Safety and Tolerability
Both drugs are generally well-tolerated, with most adverse events being low-grade and manageable. However, there are some differences in their safety profiles.
-
MRTX-1257 (Adagrasib): Common treatment-related adverse events (TRAEs) include diarrhea, nausea, vomiting, and fatigue.[4]
-
Sotorasib (AMG 510): Common TRAEs are similar to adagrasib and also include diarrhea, nausea, and elevated liver enzymes.[3] One MAIC suggested that sotorasib has a more favorable safety profile than adagrasib, with lower odds of TRAEs leading to dose reduction or interruption.[6]
Experimental Protocols
To facilitate the independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration of MRTX-1257 or sotorasib that inhibits 50% of cell viability (IC50) in KRAS G12C mutant cancer cell lines.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of MRTX-1257 or sotorasib in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blot for p-ERK Inhibition
Objective: To assess the effect of MRTX-1257 or sotorasib on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Protocol:
-
Cell Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of MRTX-1257 or sotorasib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Conclusion
MRTX-1257 (adagrasib) and sotorasib (AMG 510) are both highly effective and selective inhibitors of KRAS G12C, representing a significant advancement in the treatment of KRAS G12C-mutated cancers. While they share a common mechanism of action, they exhibit distinct pharmacokinetic profiles, with adagrasib having a longer half-life and notable CNS penetration. Clinical data in NSCLC suggests comparable efficacy, although subtle differences in response rates and outcomes in specific patient populations, such as those with brain metastases, may exist. The choice between these two agents may ultimately depend on individual patient characteristics, including the presence of CNS metastases and their tolerance to specific side effect profiles. Further head-to-head clinical trials and real-world evidence will be crucial to fully elucidate the comparative effectiveness of these two important targeted therapies.
References
- 1. everyone.org [everyone.org]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuteration Advantage: A Comparative Analysis of Deuterated vs. Non-Deuterated MRTX-1257
In the rapidly evolving landscape of targeted cancer therapy, the quest for enhanced drug efficacy and improved patient outcomes is paramount. MRTX-1257 (adagrasib), a potent and selective inhibitor of the KRAS G12C mutation, has shown significant promise in clinical trials.[1][2][3] This guide provides a head-to-head comparison of the potential benefits of a deuterated version of MRTX-1257 against its non-deuterated counterpart. This analysis is based on established principles of drug deuteration and preclinical data for MRTX-1257, offering a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction to MRTX-1257 and the Role of Deuteration
MRTX-1257 is a small molecule inhibitor that irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.[4][5][6][7][8] While highly effective, like all therapeutics, its performance can be influenced by its pharmacokinetic profile, including metabolism and clearance.
Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy employed to improve the metabolic stability of drugs.[9][10][11][12] This modification can lead to a more favorable pharmacokinetic profile, potentially resulting in enhanced therapeutic efficacy and a better safety profile.
Signaling Pathway of MRTX-1257
MRTX-1257 targets the KRAS G12C mutant protein, a key node in the RAS/MAPK signaling cascade that is crucial for cell proliferation and survival.[3] By inhibiting this pathway, MRTX-1257 effectively halts the uncontrolled growth of cancer cells harboring this specific mutation.
Caption: MRTX-1257 inhibits the KRAS G12C signaling pathway.
Hypothetical Head-to-Head Comparison: Deuterated vs. Non-Deuterated MRTX-1257
While direct comparative experimental data for a deuterated MRTX-1257 is not yet publicly available, we can extrapolate the potential advantages based on the principles of deuteration. The following table summarizes the anticipated differences in key performance parameters.
| Feature | Non-Deuterated MRTX-1257 | Deuterated MRTX-1257 (Hypothetical) | Rationale for Improvement |
| Metabolic Stability | Susceptible to standard metabolic pathways | Increased resistance to metabolic breakdown | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, slowing metabolic processes.[9][10][11][12] |
| Pharmacokinetic Profile | Standard half-life and clearance | Potentially longer half-life and reduced clearance | Slower metabolism leads to prolonged circulation in the body.[9] |
| Therapeutic Efficacy | Demonstrated clinical efficacy[1][2] | Potentially enhanced and more sustained tumor growth inhibition | Increased drug exposure due to longer half-life could lead to more durable responses. |
| Dosing Regimen | Twice-daily oral administration[2] | Potential for less frequent dosing (e.g., once daily) | A longer half-life could maintain therapeutic concentrations with fewer administrations. |
| Side Effect Profile | Common side effects include gastrointestinal issues and fatigue[3][13] | Potentially altered and possibly improved side effect profile | Changes in metabolic pathways might reduce the formation of metabolites associated with adverse effects.[9] |
Experimental Protocols
The following are generalized experimental protocols that would be essential for a head-to-head comparison of deuterated and non-deuterated MRTX-1257.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of deuterated and non-deuterated MRTX-1257.
Methodology:
-
Incubate a known concentration of each compound with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated MRTX-1257 in an animal model.
Methodology:
-
Administer a single oral dose of each compound to a cohort of laboratory animals (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.
-
Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
In Vivo Efficacy Study in Xenograft Model
Objective: To compare the anti-tumor efficacy of deuterated and non-deuterated MRTX-1257.
Methodology:
-
Implant human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358 or MIA PaCa-2) subcutaneously into immunocompromised mice.[4][14]
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, non-deuterated MRTX-1257, deuterated MRTX-1257).
-
Administer the respective treatments orally at specified doses and schedules.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic markers).
The Mechanism of Deuteration's Protective Effect
The enhanced metabolic stability of deuterated drugs stems from the "kinetic isotope effect." The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This increased bond strength makes it more difficult for metabolic enzymes, such as cytochrome P450s, to break the C-D bond, thus slowing down the rate of drug metabolism.
Caption: Deuteration slows drug metabolism.
Conclusion
While awaiting direct experimental evidence, the principles of drug deuteration strongly suggest that a deuterated version of MRTX-1257 could offer significant advantages over its non-deuterated counterpart. The potential for improved metabolic stability, a more favorable pharmacokinetic profile, and consequently, enhanced therapeutic efficacy and a better safety profile, makes the development of deuterated MRTX-1257 a compelling prospect in the ongoing effort to improve outcomes for patients with KRAS G12C-mutated cancers. Further preclinical and clinical studies are warranted to validate these hypothetical benefits.
References
- 1. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adagrasib vs Docetaxel in Previously Treated Advanced or Metastatic KRASG12C Mutated NSCLC - The ASCO Post [ascopost.com]
- 3. Adagrasib Shows Promising Results in Pretreated KRAS Mutation–Positive NSCLC [theoncologynurse.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MRTX1257 (MRTX-1257) - Chemietek [chemietek.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 13. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Specificity of MRTX-1257-d6 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. Among these, MRTX-1257 has emerged as a potent and selective inhibitor. This guide provides a comprehensive comparison of MRTX-1257 with other notable KRAS G12C inhibitors, focusing on the assessment of their specificity in complex biological samples. We will delve into the experimental methodologies used to evaluate target engagement and off-target effects, present comparative data, and provide detailed protocols to aid in the design of future studies. The deuterated form, MRTX-1257-d6, plays a crucial role as an internal standard in mass spectrometry-based quantification, ensuring accuracy and precision in these assessments.
Comparative Analysis of KRAS G12C Inhibitors
The specificity of a drug candidate is a critical determinant of its therapeutic index. For covalent inhibitors like MRTX-1257, understanding their reactivity with other cysteine-containing proteins in the proteome is paramount. Here, we compare MRTX-1257 with two other clinically advanced KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).
| Inhibitor | On-Target Potency (p-ERK Inhibition IC50) | Off-Target Profile Highlights |
| MRTX-1257 | 900 pM (H358 cells)[1] | Preclinical studies indicate high selectivity for KRAS G12C with minimal off-target activity. Often used as a research tool and its deuterated form (this compound) serves as an internal standard for mass spectrometry.[2] |
| Sotorasib (AMG 510) | ~30 nM (NCI-H358 cells) | Generally high selectivity for KRAS G12C. Some studies suggest potential for off-target modification of other cysteine-containing proteins at higher concentrations. |
| Adagrasib (MRTX849) | ~10-100 nM (various cell lines) | Demonstrates high selectivity for KRAS G12C. Its distinct chemical structure may lead to a different off-target profile compared to sotorasib. |
Experimental Protocols for Specificity Assessment
Several robust techniques are employed to assess the specificity of KRAS G12C inhibitors in complex biological matrices. Below are detailed protocols for three key methodologies.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomics technique to assess the selectivity of a covalent inhibitor across the entire proteome.[3]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture KRAS G12C-expressing cells (e.g., NCI-H358) to ~80% confluency.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) and quantify the protein concentration.
-
-
Inhibitor Treatment:
-
Incubate the cell lysate with varying concentrations of MRTX-1257 or a vehicle control (DMSO) for a defined period (e.g., 1 hour at 37°C).
-
-
Probe Labeling:
-
Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates and incubate to label cysteines not occupied by the inhibitor.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne-probe.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
Proteolytic Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead trypsin digestion to release the probe-labeled peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the probe-labeled peptides. A decrease in the abundance of a specific peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that particular cysteine residue.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the change in the thermal stability of a protein upon ligand binding.[4]
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Treat KRAS G12C-expressing cells with MRTX-1257 or a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
-
Detection:
-
Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Quantitative Mass Spectrometry with a Deuterated Internal Standard
This method provides precise quantification of the inhibitor-bound and unbound target protein in a complex biological sample. This compound is an ideal internal standard for the quantification of MRTX-1257.[5]
Signaling Pathway and Quantification Logic:
Detailed Protocol:
-
Sample Preparation:
-
Treat cells or tissues with MRTX-1257.
-
Lyse the samples and quantify the total protein concentration.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound to each sample.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use targeted proteomics (e.g., Parallel Reaction Monitoring - PRM) to specifically quantify the peptide containing the Cys12 residue in both its unbound and MRTX-1257-bound forms, along with the corresponding peptide from the protein bound to this compound.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the endogenous light (unbound and bound) peptides to the heavy (this compound bound) peptide. This ratio is used to determine the absolute or relative abundance of the target engagement.
-
Conclusion
The assessment of inhibitor specificity is a multifaceted process that requires a combination of orthogonal experimental approaches. MRTX-1257 demonstrates high on-target potency and selectivity in preclinical models. The use of its deuterated analog, this compound, as an internal standard is critical for accurate and precise quantification of target engagement in complex biological samples using mass spectrometry. The detailed protocols provided in this guide for competitive ABPP, CETSA, and quantitative mass spectrometry offer a robust framework for researchers to evaluate the specificity of MRTX-1257 and other KRAS G12C inhibitors, ultimately contributing to the development of safer and more effective cancer therapies.
References
Benchmarking MRTX-1257-d6: A Comparison of Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount for advancing novel therapeutics. In liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of MRTX-1257-d6, a deuterated internal standard, against other common internal standards, supported by established performance benchmarks and detailed experimental protocols.
Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, a stable isotope, these standards are chemically almost identical to the analyte of interest, in this case, MRTX-1257. This near-identical physicochemical behavior allows them to effectively compensate for variations during sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise results.[1][2][3]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the expected performance of a deuterated internal standard like this compound compared to a structural analog internal standard and analysis without an internal standard, based on typical validation parameters outlined in FDA guidelines.[4][5][6]
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | No Internal Standard |
| Accuracy (% Bias) | Within ±15% of nominal value | Can be within ±15%, but more susceptible to variability | Highly variable, often outside acceptable limits |
| Precision (%CV) | Typically <15% | Generally <20%, but can be higher | Poor, often >25% |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | Partial and variable compensation | No compensation, highly susceptible to matrix effects |
| Extraction Recovery | Effectively tracks analyte recovery | May have different recovery, leading to bias | No tracking of recovery |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the FDA | Acceptable if well-justified and validated | Generally unacceptable for regulated bioanalysis |
This table represents typical performance characteristics and may vary depending on the specific assay and matrix.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible results. The following provides a detailed methodology for the quantification of MRTX-1257 in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is based on established practices for LC-MS/MS bioanalytical method validation.[7][8]
Sample Preparation: Protein Precipitation
-
Spiking: To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Dilution: Dilute the supernatant with 200 µL of water containing 0.1% formic acid prior to injection.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MRTX-1257: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined experimentally).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined experimentally, with a mass shift corresponding to the number of deuterium atoms).
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both MRTX-1257 and this compound.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte (MRTX-1257) to the internal standard (this compound).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of MRTX-1257 in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of MRTX-1257, the following diagrams are provided.
Caption: Experimental workflow for quantifying MRTX-1257 using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of KRAS G12C Inhibitors: Focus on MRTX-1257
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of MRTX-1257 and Other Key KRAS G12C Inhibitors.
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic window into a previously "undruggable" target. MRTX-1257, a potent and selective KRAS G12C inhibitor, has demonstrated significant preclinical activity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of MRTX-1257 against other notable KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849). The data presented is supported by detailed experimental protocols to aid in the design and interpretation of related research.
Quantitative Data Summary: In Vitro and In Vivo Efficacy
The following tables summarize the preclinical performance of MRTX-1257 in comparison to sotorasib and adagrasib.
Table 1: In Vitro Efficacy of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Citation |
| MRTX-1257 | NCI-H358 | pERK Inhibition | 0.9 nM | [1] |
| MRTX-1257, Adagrasib (MRTX-849), Sotorasib (AMG 510) | Murine KRAS G12C Lung Cancer Cell Lines | Cell Viability | Similar Sensitivities | [2][3] |
Table 2: In Vivo Efficacy of MRTX-1257
| Inhibitor | Cancer Model | Dosing Regimen (Oral) | Efficacy | Citation |
| MRTX-1257 | MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg daily | Rapid, dose-dependent tumor growth inhibition and sustained regression. Complete responses observed at 100 mg/kg. | [1][4] |
| MRTX-1257 | MIA PaCa-2 Xenograft | 30 mg/kg | Complete and durable tumor regression. | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated using Graphviz.
Caption: KRAS G12C signaling pathway and the mechanism of action of MRTX-1257.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 3. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of MRTX-1257-d6
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling MRTX-1257-d6, it is crucial to conduct a thorough risk assessment. Based on the safety data for analogous KRAS inhibitors, this compound should be treated as a potentially hazardous compound. One similar, non-deuterated K-Ras(G12C) inhibitor is classified as harmful if swallowed and can cause skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.
Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process. Different types of waste generated during experiments with this compound must be collected in separate, clearly labeled containers.
Table 1: Waste Segregation for this compound
| Waste Type | Description | Container Type |
| Solid Waste | Unused or expired this compound powder, contaminated consumables (e.g., pipette tips, weighing paper, gloves). | Labeled, sealed, and puncture-resistant container. |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. | Labeled, leak-proof, and chemically compatible container. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO). | Labeled, leak-proof, and solvent-resistant container. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Designated sharps container. |
Disposal Procedures
The following step-by-step process outlines the recommended disposal procedures for different forms of this compound waste.
Step 1: Decontamination of Work Surfaces
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with an appropriate cleaning agent, such as 70% ethanol, followed by a suitable laboratory disinfectant.
Step 2: Collection of Solid Waste
-
Carefully collect all solid waste contaminated with this compound into a designated, labeled waste container.
-
Ensure the container is sealed to prevent the release of any powder or residue.
Step 3: Collection of Liquid Waste
-
Collect all liquid waste containing this compound in separate, labeled containers for aqueous and organic waste.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately if required by your institution's waste management policy.
Step 4: Disposal of Sharps
-
Immediately place all contaminated sharps into a designated sharps container to prevent accidental punctures and injuries.
Step 5: Labeling and Storage
-
Clearly label all waste containers with the contents, including the name of the chemical (this compound), concentration (if applicable), and hazard symbols.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic, pending collection by a licensed chemical waste disposal company.
Step 6: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Provide them with a complete inventory of the waste to ensure it is handled and disposed of in compliance with all local, state, and federal regulations.
Experimental Workflow and Disposal Pathway
The following diagram illustrates a typical experimental workflow involving this compound and the corresponding disposal pathway for the generated waste.
Caption: Workflow for this compound experiments and waste disposal.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MRTX-1257-d6
For Immediate Implementation: This document provides essential safety protocols and operational procedures for all laboratory personnel involved in the handling, storage, and disposal of MRTX-1257-d6. Adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
This compound is a potent, selective, and irreversible covalent inhibitor of KRAS G12C. Due to its cytotoxic potential, stringent safety measures are required at every stage of its handling. The following procedures are designed to provide researchers, scientists, and drug development professionals with the necessary information for safe and compliant laboratory operations.
Personal Protective Equipment (PPE) and Engineering Controls
The primary objective is to minimize exposure through a combination of engineering controls and appropriate PPE. All operations involving this compound solid compound or concentrated stock solutions must be conducted within a certified chemical fume hood or a ventilated balance safety enclosure.
| Equipment/Control | Specification | Purpose |
| Ventilation | Certified Chemical Fume Hood or Ventilated Enclosure | To contain and exhaust airborne particles and vapors. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves | To provide a primary and secondary barrier against skin contact. |
| Body Protection | Disposable lab coat with long sleeves and elastic cuffs | To protect skin and clothing from contamination. |
| Respiratory | N95 respirator or higher (if handling outside of a fume hood) | To prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following step-by-step guide outlines the entire process of handling this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
If the container is intact, log the compound into your chemical inventory.
-
Store this compound in a designated, clearly labeled, and secure location, such as a locked cabinet or refrigerator, according to the manufacturer's recommendations.
Preparation of Stock Solutions
-
All weighing and solution preparation activities must be performed in a chemical fume hood.
-
Before starting, ensure the work area is clean and decontaminated.
-
Wear all required PPE as specified in the table above.
-
Use disposable equipment (e.g., spatulas, weigh boats, pipette tips) whenever possible to minimize cross-contamination.
-
Carefully weigh the required amount of this compound.
-
Add the solvent (typically DMSO) to the solid compound in a vial. Cap the vial securely and vortex until the solid is completely dissolved.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, protected from light.
Experimental Use
-
When diluting stock solutions or adding the compound to experimental assays, always work within a chemical fume hood.
-
Use positive displacement pipettes or pipette tips with filters to prevent aerosol formation.
-
Avoid splashing and generating aerosols.
-
After use, decontaminate all non-disposable equipment that has come into contact with the compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container | Includes empty vials, weigh boats, contaminated gloves, lab coats, and other disposable items. |
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste container | Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes contaminated pipette tips, needles, and syringes. |
All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazard (e.g., "Cytotoxic"). Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Decontamination Protocol
Decontamination of laboratory surfaces and equipment is a critical step to prevent inadvertent exposure and cross-contamination.
Routine Decontamination (After each use):
-
Initial Wipe: Wipe down the work surface in the chemical fume hood and any equipment with a disposable towel soaked in 70% ethanol to remove any visible contamination.
-
Dispose: Place the used towel in the solid hazardous waste container.
Thorough Decontamination (For spills or at the end of an experimental series):
-
Prepare Deactivating Solution: Prepare a fresh 1:10 dilution of household bleach in water.
-
Apply: Liberally apply the bleach solution to the contaminated surface or equipment and allow a contact time of at least 15 minutes.
-
Rinse: Thoroughly rinse the surface or equipment with water to remove the bleach, as it can be corrosive to stainless steel.
-
Final Wipe: Wipe the area with 70% ethanol.
-
Dispose: All materials used for decontamination (wipes, etc.) must be disposed of as solid hazardous waste.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
